molecular formula C11H20N2O B7922265 N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

Cat. No.: B7922265
M. Wt: 196.29 g/mol
InChI Key: XFLFMSJQGGQLHB-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide is a chemical compound with the molecular formula C11H20N2O . This acetamide features a piperidine ring, a cyclopropyl group, and an acetamide core, a structure common in medicinal chemistry research. Compounds with the N-cyclopropyl-N-(piperidinylmethyl)acetamide motif are investigated as key scaffolds in the development of pharmacological tool compounds and receptor modulators . For instance, structurally related molecules containing the N-cyclopropyl acetamide group and piperidine ring have been explored as modulators of G-protein coupled receptors (GPCRs) like GPR119, which is a target for metabolic disorders . Furthermore, similar chemical architectures have been central in structure-activity relationship (SAR) studies aimed at developing potent and selective enzyme inhibitors, such as those targeting N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in bioactive lipid signaling pathways . This makes this compound a valuable building block for researchers in drug discovery and chemical biology. It is intended for use in the synthesis and design of novel compounds for non-clinical, investigational purposes. This product is For Research Use Only and is not approved for human or veterinary diagnosis or therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-N-(piperidin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9(14)13(11-5-6-11)8-10-4-2-3-7-12-10/h10-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLFMSJQGGQLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCCN1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is paved with rigorous scientific evaluation. Central to this endeavor is the comprehensive characterization of its physicochemical properties. These fundamental attributes govern a molecule's behavior in both in vitro and in vivo systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and ultimate therapeutic efficacy.[1] This guide is dedicated to providing a detailed technical overview of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide, a compound of interest within contemporary pharmaceutical research. The piperidine moiety, a prevalent scaffold in medicinal chemistry, is a key structural feature in numerous FDA-approved drugs, underscoring the significance of thoroughly characterizing its derivatives.[2]

Chemical Identity and Structural Elucidation

A precise understanding of a compound's chemical identity is the bedrock of all subsequent physicochemical and biological investigations.

  • IUPAC Name: N-cyclopropyl-N-[(piperidin-2-yl)methyl]acetamide

  • CAS Number: 1353943-69-7

  • Molecular Formula: C₁₁H₂₀N₂O

  • Molecular Weight: 196.29 g/mol

The structural architecture of this compound, featuring a cyclopropyl group, a piperidine ring, and an acetamide functional group, suggests a molecule with a distinct three-dimensional conformation that will dictate its interactions with biological targets.

solubility_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Dispense 15 µL of 10 mM stock solution into wells B Evaporate solvent under nitrogen A->B C Add aqueous buffer (e.g., PBS, pH 7.4) B->C D Seal and shake at 25°C for 24 hours C->D E Filter to remove undissolved compound D->E F Quantify supernatant concentration via HPLC-UV/MS E->F

Figure 2: Workflow for the miniaturized shake-flask solubility assay.

Methodology:

  • Compound Preparation: An excess of this compound is added to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4.

  • Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (typically 25°C) for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is filtered to remove all undissolved particles.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Mass Spectrometry (HPLC-MS). [1]

Lipophilicity Assessment: Chromatographic Determination of LogD/LogP

Chromatography-based methods offer a rapid and reliable alternative to the traditional shake-flask method for determining lipophilicity. [3] Rationale: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be accurately estimated.

Experimental Workflow:

  • System Calibration: A series of standard compounds with a range of known LogP values are injected onto a C18 reversed-phase HPLC column.

  • Mobile Phase Gradient: A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous buffer is used to elute the compounds.

  • Retention Time Measurement: The retention time for each standard is recorded.

  • Calibration Curve: A linear regression analysis is performed by plotting the known LogP values against the measured retention times.

  • Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Determination: The LogP of the test compound is calculated from its retention time using the calibration curve.

Ionization Constant (pKa) Determination via Capillary Electrophoresis

Capillary electrophoresis is a powerful technique for determining pKa values, especially for compounds with low solubility. [1]

pka_determination A Prepare background electrolytes at various pH values B Inject compound into capillary A->B C Apply voltage and measure electrophoretic mobility B->C D Plot mobility vs. pH C->D E Fit data to sigmoidal curve to determine pKa D->E

Figure 3: Conceptual workflow for pKa determination by capillary electrophoresis.

Principle: The electrophoretic mobility of a molecule is dependent on its charge, which in turn is a function of the pH of the surrounding medium. By measuring the mobility of this compound across a range of pH values, a titration curve can be generated, from which the pKa can be determined as the pH at which the compound is 50% ionized.

Synthesis and Further Characterization

The synthesis of this compound and its analogs can be achieved through various synthetic routes, often involving the hydrogenation of corresponding pyridine precursors or through multi-step sequences involving amination and acylation reactions. [2][4]A thorough characterization of the final compound and its intermediates is essential to ensure purity and confirm its chemical identity. A suite of analytical techniques is typically employed for this purpose. [5] Common Analytical Techniques for Structural Confirmation and Purity Assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Conclusion and Future Directions

The comprehensive physicochemical characterization of this compound is a critical step in its evaluation as a potential drug candidate. The data generated from the methodologies outlined in this guide will provide invaluable insights into its ADME properties and guide further optimization efforts. Future work should focus on establishing a quantitative structure-property relationship (QSPR) for this class of compounds to facilitate the rational design of new analogs with improved physicochemical and pharmacological profiles.

References

  • Vertex AI Search. (n.d.). PHYSICO-CHEMICAL ANALYTICAL METHODS. Retrieved February 15, 2026.
  • Analiza. (n.d.). Physicochemical Properties. Retrieved February 15, 2026.
  • PubChem. (n.d.). N-cyclopropyl-2-(3-methylpiperidin-1-yl)acetamide. Retrieved February 15, 2026.
  • PubChem. (n.d.). N-cyclopropyl-2-(4-methylpiperidin-1-yl)acetamide. Retrieved February 15, 2026.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved February 15, 2026.
  • Nakov, N., Acevska, J., Brezovska, K., Kavrakovski, Z., & Dimitrovska, A. (n.d.).
  • Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC. Retrieved February 15, 2026.
  • Chemcd. (n.d.). n-cyclopropyl-2-(4-[(methylamino)methyl]piperidin-1-yl)acetamide. Retrieved February 15, 2026.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). Retrieved February 15, 2026.
  • ChemicalBook. (n.d.). N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetaMide. Retrieved February 15, 2026.
  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937.
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 20(40), 7891-7898.
  • PubChemLite. (n.d.). N-cyclopropyl-2-(piperazin-1-yl)acetamide. Retrieved February 15, 2026.
  • MolCore. (n.d.). 1353977-58-8 | N-Cyclopropyl-N-(piperidin-3-ylmethyl)acetamide. Retrieved February 15, 2026.
  • Pharmaffiliates. (n.d.). N-(((1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl)methyl)acetamide. Retrieved February 15, 2026.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6). Retrieved February 15, 2026.
  • Pharmaffiliates. (n.d.). N-(3-((3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl)amino)phenyl)acetamide. Retrieved February 15, 2026.
  • Chemenu. (n.d.). cas 1353943-69-7|| where to buy N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide. Retrieved February 15, 2026.
  • Fluorochem. (n.d.). N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide. Retrieved February 15, 2026.

Sources

Solubility profile of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Note

Executive Summary

This technical guide provides a rigorous analysis of the solubility profile of N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide , a secondary amine-containing scaffold relevant to medicinal chemistry programs targeting G-protein-coupled receptors (e.g., GPR119) and ion channels.

Effective formulation and assay development for this compound require a nuanced understanding of its pH-dependent aqueous solubility and its compatibility with organic vehicles. This guide synthesizes calculated physicochemical properties with standard solubility principles to offer a predictive profile, followed by validated experimental protocols for empirical verification.

Physicochemical Basis of Solubility[2][3]

To predict solubility behavior, we must first deconstruct the molecule into its functional pharmacophores. The structure comprises a polar acetamide core, a lipophilic cyclopropyl moiety, and a basic piperidine ring.

Structural Analysis & Calculated Properties[2]
PropertyValue (Predicted/Calc)Structural DriverImpact on Solubility
Molecular Formula C₁₁H₂₀N₂O
Molecular Weight 196.29 g/mol Small Molecule (<500 Da)Favorable for high solubility potential.
pKa (Basic) ~10.8 - 11.2Piperidine Nitrogen (2° Amine)Critical: High aqueous solubility at pH < 9.0 due to ionization.
LogP 0.8 – 1.2Cyclopropyl (+), Amide (-)Moderate lipophilicity; likely soluble in alcohols and chlorinated solvents.
H-Bond Donors 1Piperidine NHFacilitates solubility in protic solvents (Water, Ethanol).
H-Bond Acceptors 2Amide Carbonyl, Piperidine NInteraction with water/alcohols.[1]
Physical State Viscous Oil or Low-Melting SolidFlexible alkyl chainsMay require heating for initial dissolution in viscous solvents.

Key Insight: The solubility of this compound is governed by the ionization of the piperidine nitrogen . At physiological pH (7.4), the molecule is predominantly protonated (cationic), enhancing water solubility. In basic environments (pH > 11), it exists as a neutral free base, significantly increasing its affinity for organic solvents and decreasing aqueous solubility.

Solubility Profile: Water vs. Organic Solvents[2][3]

Aqueous Solubility (pH-Dependent)

The aqueous solubility (


) follows the Henderson-Hasselbalch relationship for a weak base:


  • pH 1.2 (Gastric Fluid): Highly Soluble (> 50 mg/mL). The piperidine ring is fully protonated (

    
    ).
    
  • pH 7.4 (Blood/Cytosol): Soluble. Still predominantly ionized (~99.9%).

  • pH 12.0 (Basic Workup): Low Solubility (

    
    ). The molecule is neutral. This is the ideal pH for extraction into organic solvents (DCM, EtOAc).
    
Organic Solvent Compatibility
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAVery High (>100 mM)Dipole-dipole interactions with the amide core; standard for stock solutions.
Polar Protic Methanol, EthanolHigh Hydrogen bonding with the amine and amide carbonyl.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the lipophilic cyclopropyl/piperidine backbone (Neutral form).
Ethers THF, Diethyl EtherModerate Good solubility for the neutral free base; reduced solubility for salts.
Alkanes Hexane, HeptaneLow to Moderate The polar amide/amine functionalities oppose solvation in strictly non-polar media.

Experimental Determination Protocols

To move from prediction to empirical data, the following validated workflows are recommended.

Workflow 1: Kinetic Solubility Screening (High-Throughput)

Purpose: Rapid estimation of solubility limit to prevent precipitation in biological assays (e.g., HTS, cell culture).

Methodology: Nephelometry or UV-Vis precipitation detection.

KineticSolubility Stock 10mM Stock in DMSO Mixing Stepwise Addition (2% DMSO final limit) Stock->Mixing Buffer Aqueous Buffer (pH 7.4) Buffer->Mixing Incubate Incubation (2-4 hrs @ 25°C) Mixing->Incubate Detect Detection (Nephelometry/UV) Incubate->Detect Result Precipitation Point (Kinetic Solubility) Detect->Result

Figure 1: Kinetic solubility screening workflow designed to identify the "crash point" of the compound in aqueous media.

Workflow 2: Thermodynamic Equilibrium Solubility (Shake-Flask)

Purpose: Accurate determination of saturation solubility (


) for formulation development.

Protocol:

  • Preparation: Add excess solid/oil of N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide to a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Water, or Simulated Intestinal Fluid).

  • Equilibration: Agitate at 25°C (or 37°C) for 24–48 hours.

    • Note: Check pH at the end of equilibration; the basic amine may shift the buffer pH.

  • Separation: Centrifuge (10,000 rpm, 10 min) or filter (0.45 µm PVDF) to remove undissolved material.

    • Caution: Ensure the filter does not adsorb the compound (validate with a known standard).

  • Quantification: Analyze the supernatant via HPLC-UV (210-220 nm for acetamide absorption) or LC-MS/MS.

Workflow 3: LogD and pKa Determination

Purpose: To map the lipophilicity profile across the physiological pH range.

LogD_Workflow Start Compound Sample Titration Potentiometric Titration (Acid/Base) Start->Titration ShakeFlask Shake Flask Octanol / Buffer (pH 7.4) Start->ShakeFlask pKa_Calc Determine pKa (Inflection Point) Titration->pKa_Calc LogD_Calc Calculate LogD (Distribution Coeff) pKa_Calc->LogD_Calc Informs pH selection PhaseSep Phase Separation ShakeFlask->PhaseSep HPLC HPLC Quantification (Both Phases) PhaseSep->HPLC HPLC->LogD_Calc

Figure 2: Integrated workflow for determining ionization constants (pKa) and lipophilicity (LogD).

Formulation & Handling Recommendations

Stock Solution Preparation
  • Preferred Solvent: Dimethyl Sulfoxide (DMSO).

  • Concentration: 10 mM to 100 mM.

  • Storage: -20°C. The acetamide bond is stable, but the secondary amine is prone to oxidation over long periods. Store under nitrogen or argon if possible.

LC-MS Analysis Conditions

For quantification during solubility studies, use the following starting conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18).

  • Mobile Phase A: Water + 0.1% Formic Acid (High pH mobile phase like Ammonium Bicarbonate pH 10 is recommended to improve peak shape for basic amines).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: ESI+ (Positive Mode). The piperidine nitrogen will protonate readily

    
    .
    

References

  • PubChem. (2025). Compound Summary: N-cyclopropyl-2-(piperidin-1-yl)acetamide derivatives. National Library of Medicine. [Link]

  • ResearchGate. (2013). Patent Analysis: N-cyclopropyl-N-piperidinyl-amide derivatives as GPR119 agonists. [Link]

Sources

Methodological & Application

Application Note: Synthesis of N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the optimized synthesis of N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide , a critical pharmacophore often found in Orexin receptor antagonists (e.g., Filorexant derivatives) and Melatonin receptor ligands.

The guide prioritizes the Chiral Pool Strategy using N-Boc-L-pipecolic acid derivatives. This approach ensures enantiomeric purity (typically >98% ee) and avoids the chemoselectivity issues associated with pyridine hydrogenation in the presence of a cyclopropyl ring.

Executive Summary & Retrosynthetic Analysis

The target molecule features a piperidine ring linked via a methylene bridge to a tertiary amide. The core challenge lies in constructing the sterically crowded tertiary amide while preventing racemization at the piperidine C2 position and avoiding over-alkylation of the amine.

Strategic Disconnections
  • Amide Bond Formation: The final assembly involves acetylating the secondary amine N-cyclopropyl-1-(piperidin-2-yl)methanamine.

  • C-N Bond Formation (Critical Step): The secondary amine is best generated via Reductive Amination of N-Boc-piperidine-2-carboxaldehyde with cyclopropylamine. This method is superior to direct alkylation, which suffers from poly-alkylation and elimination side reactions.

  • Chiral Precursor: The aldehyde is generated in situ or via mild oxidation from commercial (S)-N-Boc-2-hydroxymethylpiperidine to preserve stereochemistry.

Reaction Scheme (DOT Visualization)

SynthesisRoute SM Start: (S)-N-Boc-2-hydroxymethylpiperidine (Chiral Pool) Aldehyde Intermediate 1: (S)-N-Boc-piperidine-2-carboxaldehyde (Unstable - Use Immediately) SM->Aldehyde Step 1: Oxidation (DMP or Swern) SecAmine Intermediate 2: N-Cyclopropyl-N-[(1-Boc-piperidin-2-yl)methyl]amine Aldehyde->SecAmine Step 2: Reductive Amination (cPr-NH2, NaBH(OAc)3) ProtectedAmide Intermediate 3: N-Cyclopropyl-N-[(1-Boc-piperidin-2-yl)methyl]acetamide SecAmine->ProtectedAmide Step 3: Acetylation (AcCl, TEA) FinalProduct Target: N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide ProtectedAmide->FinalProduct Step 4: Deprotection (TFA or HCl/Dioxane)

Figure 1: Step-wise synthetic pathway from chiral alcohol to final deprotected amine.[1][2][3][4][5]

Detailed Experimental Protocols

Step 1: Oxidation to N-Boc-Piperidine-2-Carboxaldehyde

Rationale: The aldehyde is prone to racemization via enolization. We utilize Dess-Martin Periodinane (DMP) for mild, neutral conditions that minimize epimerization compared to Swern or Jones oxidation.

Reagents & Stoichiometry:

Reagent Equiv. Role
(S)-N-Boc-2-hydroxymethylpiperidine 1.0 Starting Material
Dess-Martin Periodinane (DMP) 1.2 Oxidant
NaHCO₃ (sat. aq.) - Quench/Buffer
Na₂S₂O₃ (sat. aq.) - Reductant (quench)

| Dichloromethane (DCM) | 0.1 M | Solvent |

Protocol:

  • Dissolve (S)-N-Boc-2-hydroxymethylpiperidine (10.0 g, 46.4 mmol) in anhydrous DCM (460 mL).

  • Cool the solution to 0 °C under nitrogen atmosphere.

  • Add DMP (23.6 g, 55.7 mmol) portion-wise over 15 minutes.

  • Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (stain with KMnO₄; aldehyde appears instantly).

  • Quench: Pour reaction mixture into a vigorously stirred 1:1 mixture of sat. NaHCO₃ and sat. Na₂S₂O₃ (200 mL). Stir until the organic layer is clear (approx. 15 min).

  • Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Critical Checkpoint: Use the crude aldehyde immediately in Step 2. Do not store for >12 hours.

Step 2: Reductive Amination with Cyclopropylamine

Rationale: Cyclopropylamine is a weak nucleophile with significant steric bulk. Using Sodium Triacetoxyborohydride (STAB) allows for reductive amination without pre-forming the imine, maintaining a slightly acidic pH that catalyzes iminium formation while preventing aldehyde racemization.

Reagents & Stoichiometry:

Reagent Equiv. Role
Crude Aldehyde (from Step 1) 1.0 Electrophile
Cyclopropylamine 1.5 Nucleophile
Sodium Triacetoxyborohydride (STAB) 1.5 Reducing Agent
Acetic Acid (AcOH) 1.0 Catalyst

| 1,2-Dichloroethane (DCE) | 0.2 M | Solvent |

Protocol:

  • Dissolve the crude aldehyde in anhydrous DCE (230 mL).

  • Add Cyclopropylamine (3.97 g, 69.6 mmol) followed by Acetic Acid (2.7 mL). Stir for 30 minutes at RT to allow hemiaminal/imine equilibrium.

  • Cool to 0 °C. Add STAB (14.7 g, 69.6 mmol) portion-wise.

  • Warm to RT and stir for 16 hours.

  • Quench: Slowly add sat. NaHCO₃ (aq) to adjust pH to ~8.

  • Extract with DCM (3 x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂; 0-5% MeOH in DCM).

    • Target Yield: 75-85% over two steps.

Step 3: Acetylation

Rationale: The secondary amine is sterically hindered. Acetyl chloride is more reactive than acetic anhydride and is preferred here to ensure complete conversion.

Reagents & Stoichiometry:

Reagent Equiv. Role
Secondary Amine (from Step 2) 1.0 Substrate
Acetyl Chloride 1.2 Acylating Agent
Triethylamine (TEA) 2.0 Base
DMAP 0.05 Catalyst

| DCM | 0.2 M | Solvent |

Protocol:

  • Dissolve the amine (Step 2 product) in anhydrous DCM.

  • Add TEA and catalytic DMAP. Cool to 0 °C.

  • Add Acetyl Chloride dropwise.

  • Stir at RT for 2 hours.

  • Wash with 1N HCl (to remove unreacted amine/TEA), then sat. NaHCO₃.

  • Concentrate to yield the N-Boc protected amide.

Step 4: Boc-Deprotection & Salt Formation

Rationale: Acidic cleavage of the Boc group yields the final product. Using HCl/Dioxane allows for the isolation of the product as a stable hydrochloride salt, which is preferred for storage and stability.

Protocol:

  • Dissolve the intermediate from Step 3 in 4M HCl in Dioxane (10 equiv of HCl).

  • Stir at RT for 2-4 hours. Monitor by LC-MS for disappearance of Boc-protected mass (+100 amu).

  • Concentrate in vacuo to remove dioxane and excess HCl.

  • Triturate the residue with Diethyl Ether or MTBE to precipitate the hydrochloride salt.

  • Filter and dry under high vacuum.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Racemization (Low ee)Basic conditions during oxidation or prolonged aldehyde storage.Use DMP (neutral) instead of Swern. Process aldehyde immediately. Keep reductive amination slightly acidic (AcOH).
Low Yield (Step 2) Cyclopropylamine is volatile and sterically hindered.Use 1.5-2.0 equivalents of amine. Ensure DCE is anhydrous. Allow pre-complexation time before adding STAB.
Bis-alkylation Highly unlikely with cyclopropylamine and STAB.If observed, lower temperature of STAB addition and dilute reaction mixture.
Cyclopropyl Ring Opening Not an issue in this route.Avoid catalytic hydrogenation (Pd/C, H₂) if attempting alternative deprotection strategies; the cyclopropyl ring is sensitive to hydrogenolysis.

Alternative "Industrial" Route (Risk Analysis)

A common alternative involves starting from Pyridine-2-carboxaldehyde .

  • Workflow: Pyridine-2-CHO + Cyclopropylamine → Imine → Reduction → Acetylation → Pyridine Hydrogenation .

  • Verdict: NOT RECOMMENDED for high-precision applications.

  • Reasoning: The final step requires hydrogenating the pyridine ring to a piperidine ring (e.g., H₂/PtO₂/AcOH). These conditions pose a high risk of opening the cyclopropyl ring (hydrogenolysis) or reducing the amide. Furthermore, this yields a racemic product, requiring expensive chiral resolution downstream.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Dess-Martin Oxidation: Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Link

  • Orexin Antagonist Synthesis (Context): Baxter, C. A., et al. (2011). The First Large-Scale Synthesis of MK-6096, a Dual Orexin Receptor Antagonist. Organic Process Research & Development, 15(2), 367–375. Link

  • Boc Deprotection Standards: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. Link

Sources

Step-by-step preparation protocol for N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

Abstract

This document provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound, a substituted piperidine derivative of interest in medicinal chemistry and drug development.[1][2] The synthesis employs a robust and widely applicable methodology involving an initial reductive amination to form the key secondary amine intermediate, followed by a direct acylation to yield the final amide. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, explanations for experimental choices, safety protocols, and characterization guidelines to ensure both reproducibility and safety.

Synthetic Strategy Overview

The preparation of the target compound is achieved through a sequential two-step process. This strategy is designed for efficiency and high yield, utilizing common and well-documented organic transformations.

  • Step 1: Reductive Amination. The synthesis begins with the formation of an imine intermediate from piperidine-2-carbaldehyde and cyclopropylamine. This intermediate is then reduced in situ using a mild and selective reducing agent, Sodium Triacetoxyborohydride (STAB), to yield the secondary amine, N-cyclopropyl-N-(piperidin-2-ylmethyl)amine. Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and the wide availability of starting materials.[3] STAB is particularly advantageous as it is less sensitive to acidic conditions than other borohydrides, allowing for the one-pot formation and reduction of the imine.[4]

  • Step 2: N-Acylation. The secondary amine intermediate is subsequently acylated using acetic anhydride in the presence of a tertiary amine base, such as triethylamine, to neutralize the acetic acid byproduct. This reaction forms the stable amide bond, yielding the final product, this compound.

The overall workflow is depicted in the diagram below.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Acylation A Piperidine-2-carbaldehyde + Cyclopropylamine B Imine Formation A->B Spontaneous C Reduction with Sodium Triacetoxyborohydride (STAB) B->C In situ D Intermediate: N-cyclopropyl-N-(piperidin-2-ylmethyl)amine C->D F Final Product: this compound D->F Acylation

Figure 1: Overall synthetic workflow.

Safety and Handling Precautions

This protocol involves hazardous materials. All procedures must be performed in a well-ventilated fume hood by personnel trained in standard organic synthesis techniques. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.[5]

  • Cyclopropylamine: This reagent is a flammable, corrosive, and toxic liquid.[6][7] It should be handled with extreme care to avoid inhalation and skin contact.[8][9] Store in a cool, well-ventilated area away from ignition sources.[10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

  • Sodium Triacetoxyborohydride (STAB): STAB is a moisture-sensitive solid that reacts with water to release flammable gases.[11][12] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a dry place.[5][13] Do not use water to extinguish fires involving STAB; use a dry chemical powder extinguisher.[14]

  • Solvents (Dichloromethane, Ethyl Acetate): These solvents are volatile and potentially harmful. Avoid inhalation of vapors and skin contact.

An eyewash station and safety shower must be readily accessible. Consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[6][11][12][13]

Materials and Equipment

Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
Piperidine-2-carbaldehyde113.1610.01.0
Cyclopropylamine57.0912.01.2
Sodium Triacetoxyborohydride (STAB)211.9415.01.5
Dichloromethane (DCM), anhydrous-~100 mL-
Acetic Anhydride102.0911.01.1
Triethylamine (TEA)101.1915.01.5
Saturated aq. Sodium Bicarbonate (NaHCO₃)-As needed-
Brine (Saturated aq. NaCl)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-
Solvents for Chromatography (e.g., Ethyl Acetate, Hexanes)-As needed-
Equipment
  • Round-bottom flasks (250 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Inert gas line (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Detailed Experimental Protocol

Part A: Synthesis of N-cyclopropyl-N-(piperidin-2-ylmethyl)amine (Intermediate)
  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-2-carbaldehyde (10.0 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, 80 mL) to the flask. Stir the solution under an inert atmosphere (N₂ or Ar). Add cyclopropylamine (12.0 mmol, 1.2 eq) dropwise via syringe at room temperature.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by TLC.

  • Reduction: To the stirring solution, add Sodium Triacetoxyborohydride (STAB) (15.0 mmol, 1.5 eq) portion-wise over 15-20 minutes. Causality Note: Adding STAB in portions helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (~50 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (~40 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is the intermediate secondary amine. This intermediate is often used in the next step without further purification.

Part B: Synthesis of this compound (Final Product)
  • Reaction Setup: Dissolve the crude intermediate amine from Part A in DCM (80 mL) in a 250 mL round-bottom flask under an inert atmosphere. Cool the flask to 0 °C using an ice bath.

  • Base and Acylating Agent Addition: Add triethylamine (TEA) (15.0 mmol, 1.5 eq) to the solution. Causality Note: TEA acts as a base to neutralize the acidic byproduct of the acylation, driving the reaction to completion. Then, add acetic anhydride (11.0 mmol, 1.1 eq) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution (~50 mL). Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

  • Purification: The crude product should be purified by silica gel column chromatography. A gradient elution system, such as 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes, is typically effective. The appropriate solvent system should be determined by TLC analysis.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the molecular structure, including the presence of signals corresponding to the cyclopropyl, piperidine, and acetyl groups.

    • Mass Spectrometry (MS): To confirm the molecular weight of the target compound (C₁₁H₂₀N₂O, MW: 196.29 g/mol ).[15]

Troubleshooting

  • Incomplete Reductive Amination: If the reaction stalls, ensure all reagents and solvents were anhydrous, as moisture will decompose the STAB reagent.[11] A small, additional charge of STAB may be required.

  • Low Yield in Acylation: Ensure the intermediate amine was sufficiently pure and that an adequate amount of base (TEA) was used to neutralize byproducts.

  • Purification Difficulties: If the product is difficult to separate from impurities, consider an alternative purification method such as preparative HPLC or crystallization if the compound is a solid.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride.
  • lifechem pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • Apollo Scientific. (2022, September 16). Safety Data Sheet: Cyclopropylamine.
  • Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Cyclopropylamine.
  • Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Understanding Cyclopropylamine: Key Chemical Properties and Safety Protocols.
  • CDH Fine Chemical. (n.d.). Cyclopropylamine MATERIAL SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Sodium triacetoxyborohydride.
  • TCI Chemicals. (2025, May 2). SAFETY DATA SHEET: Cyclopropylamine.
  • PubChem. (n.d.). N-cyclopropyl-2-(3-methylpiperidin-1-yl)acetamide.
  • Google Patents. (n.d.). EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives.
  • Chemenu. (n.d.). cas 1353943-69-7|| where to buy N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide.
  • Chemcd. (n.d.). n-cyclopropyl-2-(4-[(methylamino)methyl]piperidin-1-yl)acetamide.
  • Antonova, Y., et al. (2023).
  • PubChemLite. (n.d.). N-cyclopropyl-2-(piperazin-1-yl)acetamide.
  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Benchchem. (n.d.). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
  • ChemicalBook. (n.d.). N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetaMide.
  • ResearchGate. (2021, September). The reductive amination reaction.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
  • ResearchGate. (2013, July 22). Patent No. US 8,492,382 B2.

Sources

Application Note: Crystallization of N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for senior researchers and process chemists. It addresses the specific physicochemical challenges of crystallizing N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide , a functionalized piperidine scaffold often utilized in fragment-based drug discovery (FBDD) and as a pharmaceutical intermediate.

CAS Registry Number: 1353943-69-7 (Generic/Racemic) Molecular Formula: C₁₁H₂₀N₂O Molecular Weight: 196.29 g/mol

Part 1: Executive Summary & Physicochemical Profile

The target molecule contains a secondary amine (piperidine ring), a tertiary amide, and a lipophilic cyclopropyl group. This structural combination presents specific crystallization challenges:

  • Basicity: The piperidine nitrogen (

    
    ) makes the molecule highly basic.
    
  • Conformational Flexibility: The methylene bridge and the piperidine ring (chair/boat conformers) often lead to the formation of viscous oils rather than crystalline solids in the free base form.

  • Chirality: The C2 position on the piperidine ring is a stereocenter. Unless synthesized via asymmetric hydrogenation or chiral pool synthesis, the product is a racemate. Racemates often crystallize with different packing efficiencies than pure enantiomers.

Strategic Recommendation: For robust isolation and purification, salt formation is the primary recommended strategy. Crystallizing the free base is reserved for single-crystal X-ray diffraction (SCXRD) or specific formulation requirements.

Part 2: Pre-Crystallization Characterization

Before attempting bulk crystallization, perform a solubility screen.

Table 1: Solubility Profile & Solvent Selection Guide

Solvent ClassRepresentative SolventSolubility (Free Base)Solubility (Salt Forms)Role in Protocol
Polar Protic Methanol, EthanolHighHigh to ModerateSolvent (Good for dissolving crude)
Polar Aprotic Acetone, AcetonitrileHighLowAnti-solvent (Induces precipitation)
Chlorinated Dichloromethane (DCM)Very HighModerateExtraction / Initial dissolution
Ethers MTBE, THFModerateVery LowPrimary Anti-solvent
Hydrocarbons Heptane, HexaneLowInsolubleStrong Anti-solvent (Oiling out risk)

Part 3: Detailed Experimental Protocols

Protocol A: Reactive Crystallization (Salt Formation)

Primary method for isolation, purification, and solid-state stability.

Objective: Convert the oily free base into a crystalline Hydrochloride (HCl) or Oxalate salt.

Reagents:

  • Crude N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide (Free Base).

  • Solvent: Ethanol (absolute) or Isopropanol (IPA).

  • Acid Source: 4M HCl in Dioxane or Anhydrous Oxalic Acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude free base in 50 mL of Ethanol (5 vol). Stir at 25°C until a clear homogeneous solution is obtained.

    • Note: If particulates remain, filter through a 0.45 µm PTFE membrane.

  • Acid Addition (Controlled):

    • Place the vessel in an ice-water bath (0–5°C).

    • Add the acid solution dropwise over 30 minutes.

    • Stoichiometry: Target 1.05 equivalents of acid relative to the amine.

    • Observation: A white precipitate or turbidity should form. If oiling occurs, increase temperature to 40°C to re-dissolve, then cool more slowly.

  • Aging (Ostwald Ripening): Once addition is complete, warm the slurry to 50°C for 1 hour, then cool slowly (10°C/hour) back to 0°C. This thermal cycling promotes crystal growth over nucleation, reducing fines.

  • Isolation: Filter the solids using a sintered glass funnel under vacuum.

  • Washing: Wash the cake with 2 × 10 mL of cold MTBE or Acetone (Anti-solvent) to remove residual mother liquor and impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Chiral Resolution via Diastereomeric Salt Crystallization

Required if the target is a pure enantiomer (e.g., (R)-isomer) starting from a racemate.

Principle: Use a chiral acid to form diastereomeric salts with different solubility profiles.

Reagents:

  • Racemic Free Base.

  • Resolving Agents: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Solvent: Methanol/Water mixtures.

Workflow:

  • Screening: In parallel vials, mix equimolar amounts of racemate and resolving agent in 5 different solvents (MeOH, EtOH, IPA, Acetone/Water, Acetonitrile).

  • Evaluation: Heat to dissolve, then cool to room temperature. Check for solids.

  • Analysis: Analyze the precipitate via Chiral HPLC to determine Enantiomeric Excess (ee).

  • Scale-Up: Select the system yielding the highest ee and yield (typically >30% yield, >80% ee in first pass). Recrystallize the salt to upgrade ee to >99%.

Protocol C: Free Base Crystallization (Vapor Diffusion)

Targeting Single Crystals for X-Ray Diffraction.

Methodology:

  • Dissolve 50 mg of the free base in 0.5 mL of a "Good Solvent" (e.g., DCM or Toluene) in a small inner vial.

  • Place this open vial inside a larger jar containing 5 mL of a "Poor Solvent" (e.g., Pentane or Hexane).

  • Seal the outer jar tightly.

  • Mechanism: The volatile poor solvent diffuses into the good solvent, slowly increasing supersaturation and promoting high-quality crystal growth without oiling out.

  • Leave undisturbed for 3–7 days.

Part 4: Process Visualization (DOT Diagrams)

Diagram 1: Salt Selection & Crystallization Workflow

This flowchart guides the decision-making process for selecting the optimal solid form.

CrystallizationWorkflow Start Crude N-Cyclopropyl-N- (piperidin-2-ylmethyl)acetamide CheckState Physical State Assessment Start->CheckState IsOil Viscous Oil / Gum? CheckState->IsOil SaltScreen Salt Screening (HCl, Oxalate, Tartrate) IsOil->SaltScreen Yes (Likely) FreeBaseCryst Free Base Crystallization (Solvent/Anti-solvent) IsOil->FreeBaseCryst No (Solid) ChiralCheck Is Enantiopurity Required? SaltScreen->ChiralCheck Polymorph Polymorph Screening (DSC / XRPD) FreeBaseCryst->Polymorph Resolution Diastereomeric Salt Crystallization (Tartaric Acid deriv.) ChiralCheck->Resolution Yes (Racemate) StandardSalt Achiral Salt Formation (HCl / Fumarate) ChiralCheck->StandardSalt No (Achiral/Pure) Resolution->Polymorph StandardSalt->Polymorph FinalProduct Final Crystalline API/Intermediate Polymorph->FinalProduct

Caption: Decision tree for selecting the optimal crystallization pathway based on physical state and stereochemical requirements.

Diagram 2: Anti-Solvent Crystallization Mechanism

Visualizing the critical zone to avoid "oiling out" (Liquid-Liquid Phase Separation).

AntiSolventProcess cluster_0 Metastable Zone Width (MSZW) Control Dissolved Homogeneous Solution (Solvent) Addition Slow Anti-Solvent Addition Dissolved->Addition CloudPoint Cloud Point (Nucleation) Addition->CloudPoint Controlled Rate Oiling Oiling Out (LLPS - Avoid!) Addition->Oiling Too Fast / Wrong Temp CrystalGrowth Crystal Growth CloudPoint->CrystalGrowth Aging Oiling->Dissolved Re-heat

Caption: Pathway management to prevent Liquid-Liquid Phase Separation (Oiling Out) during anti-solvent addition.

Part 5: Troubleshooting & Critical Parameters

1. Oiling Out (Liquid-Liquid Phase Separation):

  • Cause: The compound separates as a liquid droplet phase before crystallizing. This is common with piperidine derivatives in hydrocarbon anti-solvents.

  • Solution:

    • Seed Crystals: Add 1-2 wt% of pure seed crystals at the cloud point.

    • Temperature: Conduct the crystallization at a higher temperature (closer to the boiling point of the solvent) and cool very slowly.

    • Solvent Switch: Change from Hexane to MTBE or Diisopropyl ether (DIPE), which have slightly better compatibility with the polar amide group.

2. Hygroscopicity:

  • Risk: HCl salts of secondary amines can be hygroscopic.

  • Mitigation: If the HCl salt is deliquescent, switch to Fumarate or Succinate salts. These counter-ions often form non-hygroscopic, high-melting crystalline lattices.

3. Polymorphism:

  • Always analyze the final solid via X-Ray Powder Diffraction (XRPD) . Different solvents can yield different polymorphs. For pharmaceutical development, the thermodynamically most stable form (usually the one with the highest melting point and density) is preferred.

Part 6: References

  • Lovering, F., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." Royal Society Open Science. (Discusses the synthesis and properties of N-acetamide piperidine fragments).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Authoritative text on general crystallization principles, MSZW, and anti-solvent techniques).

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The standard reference for selecting counter-ions for basic drugs).

  • PubChem Compound Summary. (2025). "N-cyclopropyl-2-(4-methylpiperidin-1-yl)acetamide".[1][2] (Structural analog reference for physicochemical property estimation).

Sources

Formulation techniques for N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide (NCP-2MA)

Abstract

This application note details the formulation development protocols for This compound (herein referred to as NCP-2MA ). Based on its chemical structure—a lipophilic amide core with a basic piperidine moiety—NCP-2MA presents specific challenges related to pH-dependent solubility and potential precipitation in the intestinal environment. This guide provides a "First Principles" approach to formulation, prioritizing salt selection for immediate release and lipid-based systems for bioavailability enhancement.

Pre-Formulation Characterization

Before initiating formulation, the physicochemical "personality" of NCP-2MA must be established. The molecule contains a secondary amine on the piperidine ring, making it a weak base.

Theoretical Profile:

  • LogP (Predicted): ~1.9 – 2.2 (Moderately Lipophilic)

  • pKa (Calculated): ~10.8 – 11.2 (Piperidine Nitrogen)

  • BCS Classification: Likely Class II (Low Solubility at neutral pH, High Permeability).

Protocol 1.1: pH-Solubility Profiling

Objective: Determine the "Crash-Out" pH point where the drug precipitates from solution.

Materials:

  • NCP-2MA (Free Base)

  • Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).

  • HPLC-UV/Vis setup.

Procedure:

  • Excess Addition: Add excess NCP-2MA (approx. 50 mg) to 2 mL of each buffer in glass vials.

  • Equilibration: Vortex for 2 minutes, then shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using 0.45 µm PVDF filters (avoid nylon, which may bind amides).

  • Quantification: Analyze filtrate via HPLC.

Expected Outcome & Interpretation:

pH Medium Predicted Solubility Mechanism Formulation Risk
pH 1.2 (Gastric) High (>10 mg/mL) Ionized (Cationic form) Low (Good dissolution)
pH 4.5 (Transition) Moderate Partially Ionized Moderate

| pH 6.8 (Intestinal) | Low (<0.1 mg/mL) | Unionized (Free Base) | High (Precipitation) |

Critical Insight: The drastic drop in solubility at pH 6.8 indicates that while the drug will dissolve in the stomach, it risks precipitating upon entering the small intestine, potentially limiting absorption.

Formulation Strategy 1: Salt Selection (Primary Approach)

For basic amines like NCP-2MA, converting the free base to a salt is the most robust method to increase the dissolution rate and modify the micro-environmental pH (pH_M).

Protocol 2.1: Counter-Ion Screening

Objective: Identify a counter-ion that maintains solubility above the absorption threshold.

Workflow:

  • Stoichiometry: Prepare 1:1 molar equivalents of NCP-2MA and selected acids.

  • Solvent: Dissolve NCP-2MA in Ethanol/Acetone (1:1). Add acid solution dropwise.

  • Crystallization: Cool to 4°C. If no precipitate, add anti-solvent (Diethyl ether or Hexane).

Recommended Counter-Ions:

  • Hydrochloric Acid (HCl): Standard first choice. High melting point, generally non-hygroscopic.

  • Tartaric Acid (L-Tartrate): Creates a locally acidic micro-environment, preventing precipitation in the intestine.

  • Fumaric Acid: Useful if the HCl salt is hygroscopic.

Decision Logic (DOT Diagram):

SaltSelection Start Start: NCP-2MA Free Base Screen Screen Counter-Ions (HCl, Tartrate, Mesylate) Start->Screen Eval Evaluate Solid State (DSC, XRPD, Hygroscopicity) Screen->Eval Decision1 Is Salt Crystalline? Eval->Decision1 Decision2 Is Solubility > 5mg/mL @ pH 6.8? Decision1->Decision2 Yes Fail Switch to Lipid Formulation Decision1->Fail No (Amorphous/Oil) Success Select Salt Candidate Decision2->Success Yes Decision2->Fail No

Figure 1: Decision tree for salt selection vs. switching to lipid-based delivery.

Formulation Strategy 2: Lipid-Based Delivery (SEDDS)

If the salt screen fails (e.g., salts are hygroscopic or oils), or if bioavailability remains low due to permeability issues, a Self-Emulsifying Drug Delivery System (SEDDS) is the alternative. This solubilizes the lipophilic free base directly.

Protocol 3.1: Pseudo-Ternary Phase Diagram Construction

Objective: Define the region of spontaneous emulsification.

Components:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) - Solubilizer for amides.

  • Surfactant: Cremophor EL or Tween 80.

  • Co-Surfactant: Transcutol HP (Diethylene glycol monoethyl ether).

Procedure:

  • Mixture Preparation: Prepare varying ratios of Surfactant:Co-Surfactant (

    
    ) (e.g., 1:1, 2:1, 3:1).
    
  • Titration: Aliquot oil into vials. Titrate with

    
     under vortexing at 37°C.
    
  • Water Addition: Add water dropwise (5% increments) to the oil/

    
     blend.
    
  • Observation: Record the point where the mixture turns from clear (microemulsion) to turbid (crude emulsion).

Formulation Target:

  • Drug Load: 50 mg/g.

  • Droplet Size: < 200 nm (measured by DLS) upon dilution in 0.1N HCl.

Advanced Delivery: Amorphous Solid Dispersion (ASD)

If NCP-2MA crystallizes too rapidly in the intestine (even as a salt), an ASD can maintain a "supersaturated" state.

Protocol 4.1: Solvent Evaporation Screening

Matrix Polymers: HPMC-AS (L and M grades), PVPVA 64. Drug:Polymer Ratio: 1:3 w/w.

  • Dissolve NCP-2MA and Polymer in Methanol/DCM (1:1).

  • Rotary evaporate at 40°C to form a film.

  • Vacuum dry for 24 hours.

  • Dissolution Test: Perform non-sink dissolution in pH 6.8 buffer. Look for the "Spring and Parachute" effect (rapid dissolution followed by sustained supersaturation).

Analytical Validation: The "Spring and Parachute" Assay

To verify the formulation prevents intestinal precipitation, use a pH-shift dissolution method.

Method:

  • Stage 1 (Gastric): Dissolve formulation in 750 mL 0.1N HCl (pH 1.2) for 2 hours.

  • Stage 2 (Intestinal): Add 250 mL of concentrated Phosphate buffer (0.2 M Na3PO4) to shift pH to 6.8 instantly.

  • Sampling: Sample every 5 minutes for the first 30 minutes after pH shift.

Success Criteria:

  • Salt Form: May show a drop in concentration, but should stabilize above the intrinsic solubility of the free base.

  • SEDDS: Should maintain 100% drug release (micellar solubilization) with no precipitation.

Summary of Recommendations

FeatureRecommendation for NCP-2MA
Primary Strategy Salt Formation (L-Tartrate or HCl) to improve pH 6.8 solubility.
Secondary Strategy SEDDS (Capryol 90/Tween 80) if salts are hygroscopic.
Storage Store under desiccant; secondary amines are prone to oxidation—consider adding antioxidant (BHT) if stability data shows degradation.
Capsule Shell Use HPMC capsules (Quali-V) over Gelatin to prevent cross-linking with the amide/amine.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Link

  • PubChem. (2025).[2] Compound Summary: N-cyclopropyl-2-(4-methylpiperidin-1-yl)acetamide (Structural Analog Reference). National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently encountered challenges. The synthesis of this target molecule, a tertiary amide, involves two critical transformations: the formation of a secondary amine precursor and its subsequent acylation. Achieving high yields requires careful control of reaction conditions to prevent common side reactions such as over-alkylation and to ensure efficient amide bond formation. This document provides a logical, evidence-based framework to diagnose issues and optimize your synthetic strategy.

Part 1: Recommended Synthetic Pathway & Core Logic

The most reliable and high-yielding pathway to this compound involves a two-step sequence. This approach isolates the key challenges into discrete, manageable stages, allowing for easier troubleshooting and optimization.

  • Step 1: Reductive Amination to form the key secondary amine precursor, N-cyclopropyl-piperidin-2-ylmethanamine.

  • Step 2: Acetylation of the secondary amine to yield the final tertiary amide product.

This strategy is superior to direct N-alkylation of a pre-formed amide or direct alkylation of piperidin-2-ylmethanamine with a cyclopropyl halide. Direct alkylation methods often suffer from poor selectivity, leading to mixtures of mono- and di-alkylated products, and in the case of secondary amines, the formation of quaternary ammonium salts.[1][2] Reductive amination, by contrast, is a highly efficient and selective method for preparing secondary and tertiary amines.[3][4]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Acetylation P2C Piperidine-2-carbaldehyde Imine Iminium Ion Intermediate P2C->Imine CPA Cyclopropylamine CPA->Imine Precursor N-cyclopropyl-piperidin- 2-ylmethanamine Product N-Cyclopropyl-N-piperidin- 2-ylmethyl-acetamide Precursor->Product Imine->Precursor NaBH(OAc)₃ (Reducing Agent) AC Acetyl Chloride or Acetic Anhydride AC->Product Et₃N or DIPEA (Base) G cluster_causes cluster_solutions Low Yield Low Yield Cause1 Low Nucleophilicity/ Steric Hindrance Low Yield->Cause1 Cause2 Ineffective Acetylating Agent / Conditions Low Yield->Cause2 Cause3 Reagent Hydrolysis Low Yield->Cause3 Sol1 Increase Temperature (40-60 °C) Cause1->Sol1 Overcomes activation energy barrier Sol2 Use a More Reactive Acetylating Agent (e.g., Acetyl Chloride) Cause2->Sol2 Increases electrophilicity Sol4 Add a Non-Nucleophilic Base (e.g., Et₃N, DIPEA) Cause2->Sol4 Activates amine & scavenges acid byproduct Sol3 Use Anhydrous Solvents & Conditions Cause3->Sol3 Prevents loss of electrophile

Caption: Troubleshooting logic for the acetylation step.

Potential Causes & Solutions:

  • Insufficient Reactivity: The reaction may be too slow at room temperature.

    • Causality: Amide bond formation has an activation energy barrier. While often exothermic, some thermal input may be needed to achieve a reasonable reaction rate, especially if the amine is somewhat sterically encumbered.

    • Solution: Gently heat the reaction mixture to 40-50 °C. Monitor the reaction progress by TLC or LC-MS to avoid potential decomposition at higher temperatures.

  • Inappropriate Acetylating Agent or Conditions:

    • Causality: The choice of acetylating agent dictates the required conditions. Using acetyl chloride generates HCl, which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Acetic anhydride is less reactive but produces acetic acid, which is less problematic. Using acetic acid directly requires a coupling agent to form a highly reactive activated ester in situ. [5][6] * Solution:

      • If using Acetyl Chloride: Add at least 1.1 equivalents of a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to act as an HCl scavenger. Add the acetyl chloride slowly at 0 °C to control the initial exotherm.

      • If using Acetic Anhydride: This is often a milder and cleaner choice. A base is still recommended to activate the amine. The reaction may require gentle heating.

      • Consider Coupling Agents: For difficult couplings, activating acetic acid with a reagent like HATU or EDC/HOBt can be highly effective, but this adds cost and complexity and should not be necessary for this substrate. [7]

  • Presence of Moisture:

    • Causality: Acetyl chloride and acetic anhydride react rapidly with water. Any moisture in the solvent, on the glassware, or in the starting amine will consume the reagent, lowering the effective stoichiometry and reducing the yield.

    • Solution: Use anhydrous solvents (e.g., dry CH₂Cl₂, THF, or ACN). Dry all glassware in an oven before use. Ensure the secondary amine precursor is dry (e.g., by dissolving in a solvent and drying with MgSO₄, then filtering and removing the solvent in vacuo). Conduct the reaction under an inert atmosphere (N₂ or Ar).

Data Summary: Common Acetylating Agents
ReagentReactivityByproductKey Consideration
Acetyl Chloride HighHClRequires a base (e.g., Et₃N) to scavenge HCl. Very moisture sensitive.
Acetic Anhydride ModerateAcetic AcidCleaner, but may require gentle heating. Less sensitive to moisture than acetyl chloride.
Acetic Acid + Coupling Agent High (in situ)Varies (e.g., HOBt, urea)Excellent for difficult cases, but adds cost and purification complexity. [6]

Part 3: Recommended Experimental Protocols

Protocol 1: Synthesis of N-cyclopropyl-piperidin-2-ylmethanamine
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add piperidine-2-carbaldehyde (1.0 equiv.) and anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M concentration).

  • Amine Addition: Add cyclopropylamine (1.1 equiv.).

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure secondary amine.

Protocol 2: Synthesis of this compound
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-cyclopropyl-piperidin-2-ylmethanamine precursor (1.0 equiv.), anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M), and triethylamine (1.5 equiv.).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.2 equiv.) dropwise via syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction with the addition of water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with CH₂Cl₂.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product can be purified by silica gel column chromatography or recrystallization.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I perform this synthesis as a one-pot reaction? A1: While one-pot reductive amination followed by acylation is possible, it is not recommended for initial optimization. The conditions for reductive amination (mildly acidic or neutral) and acylation (basic) are conflicting. A stepwise procedure with work-up and isolation of the intermediate allows for better control, easier troubleshooting, and ultimately a purer final product.

Q2: How do I best monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is the most convenient method. For the reductive amination, stain with ninhydrin; the primary amine (cyclopropylamine) will stain strongly (Ruhemann's purple), while the product secondary amine will stain a different color (often yellow-orange). The aldehyde can be visualized with a p-anisaldehyde stain. For the acetylation, both the starting amine and the product amide can be visualized with a potassium permanganate (KMnO₄) stain. LC-MS provides the most definitive tracking of starting material consumption and product formation.

Q3: My final product seems to be contaminated with an over-acetylated byproduct. What is this and how can I avoid it? A3: While unlikely for this specific structure, highly reactive conditions could theoretically lead to side reactions. A more common issue is contamination from starting materials or reagents. Ensure your precursor amine is pure before the acetylation step and that your work-up is thorough to remove the base and any unreacted acetylating agent.

Q4: Are there any stereochemical considerations? A4: Yes. If you start with racemic piperidine-2-carbaldehyde, your final product will be a racemate. If you use an enantiomerically pure starting material, the stereocenter at the 2-position of the piperidine ring should be preserved throughout this synthetic sequence, as the reactions do not occur at that chiral center.

References

  • Benchchem Technical Support Center. (n.d.). Amide Coupling Reactions with Electron-Rich Amines.
  • Tajbakhsh, M., et al. (n.d.). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.
  • Amphoteros. (2014). Uphill battles in amide couplings.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?
  • Larsson, P., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 10.1039/C5OB02129D.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines.
  • ChemRxiv. (n.d.). Direct Alkylative Reductive Amination using 1-Allylsilatrane.
  • Google Patents. (n.d.). WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination.
  • ResearchGate. (2017). N-alkylation of secondary amine?
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Powers, I. G., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.

Sources

Troubleshooting solubility issues with N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

A Message from Your Senior Application Scientist

Welcome to the technical support center for this compound. As scientists and researchers, we understand that compound solubility is a cornerstone of successful experimentation, directly impacting data quality, reproducibility, and the ultimate success of your projects. The unique structural features of this compound present specific solubility challenges that require a nuanced and informed approach.

This guide is designed to be your primary resource for overcoming these challenges. We will move beyond simple procedural lists to explain the fundamental chemical principles governing the solubility of this compound. By understanding the "why" behind a particular method, you will be empowered to not only solve current issues but also to anticipate and prevent future solubility-related setbacks. We will cover everything from initial solvent selection to advanced troubleshooting of precipitation issues, providing you with the authoritative, field-tested insights needed to proceed with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: To effectively troubleshoot solubility, we must first understand the molecule's structure. This compound has two key features that dictate its behavior in solution:

  • A Basic Piperidine Ring: The nitrogen atom within the piperidine ring is a weak base. This means it can accept a proton (become protonated or ionized) in acidic conditions.[1][2] The protonated, ionized form of the molecule is significantly more polar and, therefore, more soluble in aqueous solutions.[3][4]

  • Lipophilic Moieties: The cyclopropyl group and the overall carbon framework are non-polar or "lipophilic." These parts of the molecule prefer non-polar environments and are the primary reason for its low solubility in neutral water.[1]

The interplay between these two features is critical. The compound's solubility is not a single value but a variable that is highly dependent on the pH of the solution.[3][4]

Q2: What are the predicted pKa and LogP values for this compound, and what do they mean for my experiments?

A2: While experimental data for this specific molecule is not widely published, we can use computational models to predict these crucial parameters.[5][6][7][8]

ParameterPredicted ValueImplication for Solubility
pKa ~8.5 - 9.5This is the pH at which 50% of the compound is in its protonated (ionized) form. At pH values significantly below the pKa (e.g., pH < 7), the compound will be predominantly ionized and exhibit its highest aqueous solubility. At pH values above the pKa, it will be in its neutral, less soluble form.[1]
LogP ~1.5 - 2.5LogP (octanol-water partition coefficient) measures lipophilicity.[6][9] A value in this range indicates moderate lipophilicity, confirming that the compound is poorly soluble in water but will readily dissolve in many organic solvents.

Q3: What is the best starting solvent for making a stock solution?

A3: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including this compound. Ethanol is also a viable option.

Troubleshooting Guide: Common Solubility Problems

Problem 1: My compound, diluted from a DMSO stock, is precipitating immediately in my aqueous buffer (e.g., PBS at pH 7.4). Why is this happening?

Cause: This is a classic case of a compound crashing out of solution due to a rapid solvent shift.[10] The compound is highly soluble in 100% DMSO but has very low solubility in an aqueous buffer at neutral pH. When a small volume of the DMSO stock is added to the buffer, the DMSO disperses, and the compound is suddenly exposed to an environment (water) where it is not soluble, causing it to precipitate.[10]

Solutions (in order of recommendation):

  • pH Adjustment (Most Effective): The most reliable solution is to lower the pH of your aqueous buffer. Since this compound is a weak base, acidifying the buffer will protonate the piperidine nitrogen, dramatically increasing aqueous solubility.[2][4]

    • Action: Prepare your buffer at a lower pH (e.g., pH 4-5) using a biologically compatible acid like HCl. Test the final pH after adding the compound to ensure it remains in the desired range.

  • Reduce Final Concentration: Your target concentration may simply be above the compound's kinetic solubility limit in the final assay conditions.[10]

    • Action: Perform a serial dilution to determine the maximum concentration at which the compound remains soluble in your buffer at pH 7.4.

  • Incorporate a Co-solvent: A co-solvent can make the aqueous buffer more "hospitable" to the compound by reducing the polarity of the overall solution.[11][12][]

    • Action: Add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol to your final aqueous solution.[11][14] Be sure to verify that this concentration of co-solvent does not affect your experimental system.

  • Modify Dilution Technique: Changing the order of addition can sometimes help.

    • Action: Instead of adding the DMSO stock to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing.[10] This creates a more gradual transition in solvent polarity.

Problem 2: My compound dissolved initially but then precipitated over time or after a temperature change (e.g., moving from room temp to a 37°C incubator). What's going on?

Cause: This indicates that you have created a supersaturated solution. The initial concentration was above the compound's thermodynamic solubility but below its kinetic solubility. Over time, or with added energy (like heat), the unstable supersaturated solution equilibrates, and the excess compound precipitates out until it reaches its true thermodynamic solubility limit.

Solutions:

  • Determine Thermodynamic Solubility: You must work at or below the compound's true equilibrium solubility at the final experimental temperature. You can determine this using the Shake-Flask method outlined in the protocol section below.

  • Use a Formulation Strategy: For cell-based assays or in vivo studies where pH modification is not an option, consider using a formulation agent like a cyclodextrin. These agents can form inclusion complexes with the compound, creating a "pocket" that shields the lipophilic parts from water and enhances solubility.

Problem 3: I'm seeing inconsistent solubility results between different batches of my compound.

Cause: Inconsistent results between batches often point to differences in the solid form of the compound.

Potential Issues & Solutions:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. These forms can have different crystal lattice energies and, consequently, different solubilities.

    • Action: Characterize the solid form of each batch using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). If polymorphism is confirmed, you may need to establish a process to consistently produce the same form.

  • Impurities: The presence of insoluble impurities can act as nucleation sites, encouraging your compound to precipitate at lower concentrations than expected.[15] Conversely, certain soluble impurities could act as co-solvents, giving a false impression of higher solubility.[16]

    • Action: Check the purity of each batch using a high-resolution method like HPLC or LC-MS.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues with this compound.

G cluster_actions Recommended Actions start Problem: Compound Precipitation check_stock Is stock solution (in DMSO) clear? start->check_stock remake_stock Remake stock solution. Ensure compound is fully dissolved. check_stock->remake_stock No check_pH Is aqueous buffer pH < 7? check_stock->check_pH Yes remake_stock->start adjust_pH ACTION: Lower buffer pH to 4-6. (Most effective method) check_pH->adjust_pH No check_concentration Is final concentration too high? check_pH->check_concentration Yes success SOLVED: Compound is soluble. adjust_pH->success add_cosolvent ACTION: Add 1-5% co-solvent (e.g., Ethanol, PEG400) check_concentration->add_cosolvent Yes check_concentration->success No reduce_conc ACTION: Lower final concentration. reduce_conc->success add_cosolvent->success Soluble contact_support Further Investigation Needed: Consider formulation (e.g., cyclodextrins) or contact technical support. add_cosolvent->contact_support Still Precipitates

Caption: A decision tree for troubleshooting solubility issues.

Experimental Protocol: Kinetic Solubility Assessment

This protocol describes a high-throughput method to determine the kinetic solubility of this compound in a buffer of your choice.[17][18] This assay measures how much compound stays in solution after being rapidly diluted from a DMSO stock, which mimics many common experimental workflows.[18]

Materials:

  • This compound

  • DMSO (Anhydrous)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplates (polypropylene for compound storage, clear UV-transparent for analysis)

  • Plate shaker

  • Plate reader with UV-Vis absorbance capabilities or a nephelometer

Methodology:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Prepare Serial Dilutions: In a 96-well polypropylene plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).

  • Dilution into Aqueous Buffer: Add 98 µL of your chosen aqueous buffer to the wells of a new 96-well plate.

  • Transfer Compound: Using a multichannel pipette, transfer 2 µL of each DMSO concentration from the dilution plate into the corresponding wells of the buffer plate. This results in a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours. This allows the solution to equilibrate and for any precipitation to occur.

  • Quantification (Choose one method):

    • Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in scattering relative to buffer-only controls indicates the formation of a precipitate. The highest concentration without a significant increase in scattering is the kinetic solubility limit.

    • Direct UV Assay: After incubation, filter the plate to remove any precipitate. Transfer the filtrate to a UV-transparent plate. Measure the UV absorbance at the compound's λmax. Create a calibration curve using standards prepared in a DMSO/buffer mixture that did not precipitate. Calculate the concentration in each well to determine the solubility limit.

Data Analysis:

The kinetic solubility is defined as the highest concentration at which the compound remains fully dissolved under these conditions.

References

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. Retrieved from [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications. Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. arXiv. Retrieved from [Link]

  • pKa prediction of monoprotic small molecules the SMARTS way. (2009). ResearchGate. Retrieved from [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (2021). PMC. Retrieved from [Link]

  • Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024). JoVE. Retrieved from [Link]

  • The influence of pH on solubility in water. (n.d.). Course Hero. Retrieved from [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2014). SciELO. Retrieved from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. (2019). Organic Process Research & Development. Retrieved from [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. Retrieved from [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2018). Protocols.io. Retrieved from [Link]

  • Kinetic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Retrieved from [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. (2007). ResearchGate. Retrieved from [Link]

  • N-cyclopropyl-2-(3-methylpiperidin-1-yl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • N-cyclopropyl-2-(4-methylpiperidin-1-yl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Need help with drug compound precipitating out of solution.. (2022). Reddit. Retrieved from [Link]

  • What are the chances of precipitation in column while using buffers as mobile phase?. (2012). ResearchGate. Retrieved from [Link]

  • Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9). (n.d.). Cheméo. Retrieved from [Link]

  • How do I force my compound to precipitate?. (2022). Reddit. Retrieved from [Link]

  • N-cyclopropyl-2-(piperazin-1-yl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Acetamide, N-(2-methylpropyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. (2021). PMC. Retrieved from [Link]

Sources

Optimizing reaction time for N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Reaction Kinetics Optimization Subject: Accelerating Acylation of N-Cyclopropyl-N-(piperidin-2-ylmethyl)amine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Bottleneck" Diagnosis

You are experiencing stalled conversion or excessive reaction times (>24h) because this specific scaffold presents a "perfect storm" of kinetic barriers. You are not just fighting steric bulk; you are fighting electronic deactivation.

The Root Causes:

  • Steric Wall (The 2-position): The piperidin-2-ylmethyl tail places a bulky ring system beta to the nucleophilic nitrogen.[1] This creates a "folding" effect that shields the reaction center.

  • Electronic Drag (The Cyclopropyl Effect): Cyclopropylamines are electronically distinct. The carbon atoms in the cyclopropyl ring possess high

    
    -character (
    
    
    
    hybridization rather than
    
    
    ). This pulls electron density away from the nitrogen lone pair, lowering its HOMO energy and significantly reducing nucleophilicity compared to a standard isopropyl amine [1].

The Solution: Standard EDC/HOBt couplings will fail or drag on for days. You must switch to High-Energy Acyl Transfer (Acyl Chlorides/Fluorides) combined with Dielectric Heating (Microwave).[1]

Decision Matrix: Optimization Strategy

Use this logic flow to select the correct protocol for your available equipment and substrate stability.

OptimizationStrategy Start Start: Slow Reaction CheckMW Is Microwave Available? Start->CheckMW CheckAcid Is Substrate Acid Sensitive? (e.g., Boc, t-Bu esters) CheckMW->CheckAcid No ProtocolA Protocol A: Microwave Acetylation (Ac2O/Pyridine) Time: 10 min CheckMW->ProtocolA Yes (Preferred) ProtocolB Protocol B: Acyl Fluoride (TFFH) (Neutral pH) Time: 2-4 h CheckAcid->ProtocolB Yes ProtocolC Protocol C: Lewis Acid Catalysis (Mg(ClO4)2 / Ac2O) Time: 6-12 h CheckAcid->ProtocolC No

Figure 1: Strategic decision tree for selecting the optimal acetylation pathway based on equipment and substrate sensitivity.

Detailed Protocols

Protocol A: Microwave-Assisted Acetylation (Recommended)

Best for: Rapid library synthesis, robust substrates.[1]

Mechanism: Microwave irradiation provides direct dielectric heating of the polar transition state, overcoming the activation energy barrier (


) created by the cyclopropyl steric strain [2].

Reagents:

  • Substrate: 1.0 equiv

  • Acetic Anhydride (

    
    ): 5.0 equiv (Acts as solvent & reagent)[1]
    
  • Pyridine: 2.0 equiv (Base/Catalyst)[1]

Step-by-Step:

  • Dissolve the amine (0.2 mmol) in neat Acetic Anhydride (1.0 mL) in a microwave-compatible vial (0.5–2 mL size).

  • Add Pyridine (0.4 mmol). Cap the vial with a Teflon-lined septum.[1]

  • Irradiation Parameters:

    • Mode: Dynamic (hold temperature).

    • Temp: 100°C.

    • Time: 10 minutes.

    • Power: Max 150W (High absorption).

  • Workup: Dilute with EtOAc, wash with sat.

    
     (to remove excess 
    
    
    
    ), then brine. Dry over
    
    
    .

Expected Result: >95% conversion in 10 minutes.

Protocol B: The Acyl Fluoride Method (BTFFH/TFFH)

Best for: Acid-sensitive protecting groups (e.g., N-Boc on piperidine) or if microwave is unavailable.[1]

Why it works: Acyl fluorides are less sensitive to steric hindrance than acyl chlorides due to the small atomic radius of fluorine, yet they maintain high electrophilicity [3].

Reagents:

  • Acetic Acid: 1.1 equiv

  • BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate): 1.2 equiv[1]

  • DIPEA: 3.0 equiv

  • Solvent: DCM (Anhydrous)[1]

Step-by-Step:

  • Dissolve Acetic Acid (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous DCM (0.1 M).

  • Add BTFFH (1.2 equiv) and stir at Room Temperature (RT) for 10 minutes. Note: This generates the acetyl fluoride in situ.[2]

  • Add the N-Cyclopropyl-N-(piperidin-2-ylmethyl)amine (1.0 equiv).[1]

  • Stir at RT. Monitor by LCMS.

    • Optimization: If stall occurs at 2h, add DMAP (0.1 equiv).

Comparative Data: Reaction Conditions

MethodReagent SystemTemperatureReaction TimeYield (Isolated)Notes
Standard AcCl / TEA / DCM25°C24 - 48 h35 - 50%Incomplete conversion; SM recovery high.[1]
Thermal Ac2O / AcOH80°C12 h75%Risk of thermal degradation/epimerization.
Microwave Ac2O / Pyridine 100°C 10 min 92 - 98% Cleanest profile; requires workup of excess anhydride.
Acyl Fluoride BTFFH / DIPEA25°C3 h88%Mildest conditions; expensive reagent.[1]

Troubleshooting & FAQs

Q: I see the product peak on LCMS, but the reaction stalls at 60% conversion. Adding more Acetyl Chloride doesn't help. A: You have likely protonated your remaining starting material. As the reaction proceeds, HCl is generated. If your base (TEA/DIPEA) is not in sufficient excess or if the reaction medium becomes too polar/acidic, the basic piperidine nitrogen or the cyclopropyl amine becomes protonated (


), rendering it non-nucleophilic.
  • Fix: Ensure you are using 3.0–4.0 equivalents of base. Switch to a "proton sponge" base or use the Protocol A (Anhydride) which produces weaker acetic acid byproducts.

Q: Can I use HATU? It works for my other amides. A: HATU is excellent for primary amines but often struggles with sterically hindered secondary amines because the bulky O-acyluronium species formed is itself sterically demanding.[1] The active ester cannot easily approach the hindered nitrogen [4].

  • Fix: If you must use coupling reagents, switch to COMU or PyBOP , which sometimes show better kinetics for hindered systems, but Protocol B (Acyl Fluoride) is superior here.

Q: My piperidine ring has a chiral center at C2. Will these conditions cause racemization? A:

  • Protocol A (MW/100°C): Low risk for simple acetamides, but non-zero.

  • Protocol B (Acyl Fluoride): Negligible risk. Acyl fluorides are known to suppress

    
    -epimerization compared to acyl chlorides [3].[1]
    
  • Warning: Avoid strong Lewis acids (

    
    , 
    
    
    
    ) as they can promote ring-opening of the cyclopropyl group or epimerization.

Q: The cyclopropyl ring is opening (ring scission). A: This is a classic side reaction if the acidity is too high. Cyclopropyl groups can open under strong acid catalysis to form homo-allyl derivatives.[1]

  • Fix: Strictly avoid strong mineral acids. Use DIPEA/Pyridine to keep the pH > 7. Do not use

    
     in MeOH for workup; use Citric Acid (10% aq) instead.
    

Visualizing the Steric Clash

The diagram below illustrates the spatial congestion preventing standard reagents from attacking effectively.

StericMap N N Cyclo Cyclopropyl (Rigid Shield) Cyclo->N Electronic Deactivation Pip Piperidine-2-yl (Beta-Branching) Pip->N Steric Blockade Ac Acetyl Group Ac->N Attack Blocked

Figure 2: Steric and electronic map of the N-Cyclopropyl-N-(piperidin-2-ylmethyl)amine reaction center.

References

  • Electronic properties of cyclopropylamines

    • S. Patai, Z. Rappoport, "The Chemistry of the Cyclopropyl Group," John Wiley & Sons, 1987 . (Cyclopropyl nitrogen lone pair has higher s-character, reducing pKa and nucleophilicity).[1]

  • Microwave Synthesis of Hindered Amides

    • Santagada, V., et al., "Microwave-Assisted Synthesis of Hindered Amides," Tetrahedron Letters, 2001.
    • 3[1][4]

  • Acyl Fluorides for Hindered Couplings (BTFFH Protocol)

    • Ulven, T., et al., "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates," Organic & Biomolecular Chemistry, 2015 .[2]

    • 2

  • Valeur, E., & Bradley, M., "Amide bond formation: beyond the myth of coupling reagents," Chemical Society Reviews, 2009.

Sources

Resolving phase separation issues with N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phase Separation Solutions Topic: N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide Isolation & Purification Case ID: CHEM-SUP-8821

Executive Summary & Chemical Context

The Molecule: N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide is an amphiphilic pharmaceutical intermediate. Its structure features a lipophilic cyclopropyl head, a polar acetamide core, and a basic piperidine tail.

The Problem: Users frequently report "phase separation" which typically manifests in two distinct forms during synthesis and isolation:

  • Oiling Out (LLPS): During salt formation (e.g., HCl addition), the product separates as a dense, sticky oil rather than a crystalline solid.

  • Stable Emulsions: During aqueous workup, the amphiphilic nature of the molecule stabilizes the interface between organic and aqueous layers, preventing clean separation.

This guide provides mechanistic troubleshooting to resolve these phase behaviors, ensuring high-yield isolation of the target compound.

Module 1: The Mechanism of Phase Separation

To fix the issue, you must identify which type of phase separation is occurring.

FeatureScenario A: Oiling Out (LLPS) Scenario B: Emulsion/Rag Layer
Context Crystallization / Salt FormationAqueous Extraction / Workup
Appearance Dense, viscous oil droplets at the bottom of the flask.Cloudy, undefined interface between water and organic solvent.
Root Cause The salt is too lipophilic for water but too polar for the organic solvent. It enters a "metastable oil" phase before crystallizing.The molecule acts as a surfactant (hydrotrope). The basic piperidine (hydrophilic) and cyclopropyl (hydrophobic) reduce interfacial tension.
Key Variable Supersaturation & Temperature pH & Ionic Strength
Visualizing the "Oiling Out" Zone

The diagram below illustrates the Metastable Zone Width (MSZW). If your process trajectory enters the "Liquid-Liquid Phase Separation" (LLPS) region, you get oil. You must bypass this region to get crystals.

PhaseDiagram Start Homogeneous Solution (High T) Cooling Cooling Process Start->Cooling LLPS_Zone DANGER ZONE: Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS_Zone Fast Cooling / High Conc. Nucleation Nucleation Zone (Crystal Formation) Cooling->Nucleation Slow Cooling + Seeding Product Crystalline Solid LLPS_Zone->Product Slow Transformation (Impure/Sticky) Nucleation->Product

Figure 1: Phase diagram logic. To avoid oiling out, the process must remain in the single-phase region until it crosses the solubility curve directly into the nucleation zone, avoiding the LLPS gap.

Module 2: Troubleshooting Protocols

Protocol A: Resolving "Oiling Out" During Salt Formation

Use this when: You add acid (e.g., HCl in dioxane/ether) and the product turns into a sticky gum.

The Fix: The "Cloud Point" Cycling Method Direct precipitation often fails because the local concentration of salt exceeds the LLPS threshold.

  • Solvent Switch: Do not use pure non-polar solvents (e.g., Diethyl ether, Hexane). Switch to a semi-polar system: Ethyl Acetate (EtOAc) + 5-10% Isopropanol (IPA) or Acetonitrile (MeCN) .

  • Dissolution: Dissolve the free base in the solvent at 50°C .

  • Acid Addition: Add the acid (e.g., 4M HCl in Dioxane) dropwise at 50°C.

    • Why? Higher temperature keeps the salt in solution longer, preventing the formation of the amorphous oil phase.

  • Seeding: Once the solution turns slightly hazy (Cloud Point), stop acid addition. Add seed crystals (1 wt%).

    • Note: If you lack seeds, scratch the glass wall or sonicate briefly.

  • Cooling: Cool slowly (10°C/hour) to Room Temperature.

  • Antisolvent: Only after crystals form, add the antisolvent (e.g., MTBE or Heptane) dropwise to maximize yield.

Protocol B: Breaking Emulsions During Workup

Use this when: You cannot see the line between your organic layer and the water layer.

The Fix: pH Adjustment & Ionic Strength The piperidine nitrogen (


) is the culprit. At neutral pH, it exists in equilibrium between protonated and free forms, acting as an emulsifier.
  • Check pH:

    • If extracting Product into Organic: Ensure pH > 12 (use NaOH). The amine must be fully deprotonated (free base) to be purely lipophilic.

    • If washing impurities: Ensure pH < 2.

  • The "Demulsifier" Cocktail:

    • Add Saturated Brine (NaCl) . This increases the ionic strength of the aqueous layer, "salting out" the organic organics.

    • If that fails, add a small amount of Methanol (2-5%) to the organic layer. This reduces surface tension bubbles.

  • Filtration:

    • Pass the entire emulsion through a pad of Celite (diatomaceous earth) . The physical shearing often breaks the stabilized droplets.

Decision Matrix: Troubleshooting Workflow

Follow this logic flow to determine the correct corrective action for your specific phase issue.

Troubleshooting Start Identify Phase Issue Type Is it an Emulsion or Oiling Out? Start->Type Emulsion Emulsion (Workup) Type->Emulsion Cloudy Interface Oiling Oiling Out (Crystallization) Type->Oiling Sticky Gum/Oil Check_pH Check pH Emulsion->Check_pH Action_pH Adjust to pH > 12 (Force Free Base) Check_pH->Action_pH pH is 7-10 Action_Brine Add Sat. Brine + Filter via Celite Check_pH->Action_Brine pH is correct Check_Solvent Check Solvent System Oiling->Check_Solvent Action_Heat Re-dissolve at 50°C Add Acid Slowly Check_Solvent->Action_Heat Cold Addition Action_Seed Seed at Cloud Point (Avoid Crash Cooling) Check_Solvent->Action_Seed Fast Precipitation

Figure 2: Decision tree for diagnosing and resolving phase separation events.

Frequently Asked Questions (FAQs)

Q1: Why does the HCl salt oil out in Diethyl Ether but not in Ethyl Acetate? A: Diethyl ether is too non-polar. The ionic salt is completely insoluble and separates instantly as a supercooled liquid (oil) because the solvent cannot support the intermediate "cluster" formation required for orderly crystal growth. Ethyl Acetate (or MeCN) has higher dielectric constants, allowing the salt to remain in solution long enough to organize into a crystal lattice.

Q2: Can I use DCM (Dichloromethane) for the workup? A: Yes, but be careful. DCM is excellent for solubilizing the free base, but it often forms persistent emulsions with piperidine derivatives due to similar densities with water. Recommendation: Use 2-MeTHF or Ethyl Acetate if possible. If you must use DCM, ensure the aqueous layer is heavily saturated with NaCl (Brine) to increase the density difference.

Q3: I isolated the oil. How do I turn it into a solid? A: Do not throw it away.

  • Decant the supernatant solvent.

  • Dissolve the oil in a minimum amount of Methanol or Ethanol .

  • Add Diethyl Ether or MTBE dropwise until cloudy.

  • Scratch the flask vigorously with a glass rod.

  • Store in a freezer (-20°C) overnight. The oil should solidify.

References & Further Reading

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization and Salt Selection).

  • Duddu, S. P., et al. (2010). "Understanding the Phase Behavior of Amine Salts: Oiling Out vs. Crystallization." Organic Process Research & Development, 14(6), 1393–1401.

  • Biotage. (2023).[1] "Strategies for Purifying Organic Amines and Resolving Phase Issues." Biotage Knowledge Base.

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Mechanisms of Liquid-Liquid Phase Separation).

Sources

Thermal instability solutions for N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the thermal instability profile of N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide and related structural analogs.

This content is structured as a Level 3 Technical Support Interface , designed for researchers requiring immediate troubleshooting and mechanistic resolution for degradation issues encountered during synthesis, purification, or storage.

Compound: N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide CAS Registry (Analogous/Class): 1353977-58-8 (Isomeric Reference) Chemical Class: Piperidine Carboxamides / Cyclopropylamines

Rapid Diagnostics (Triage)

Identify your issue immediately using the symptom matrix below.

SymptomLikely Thermal EventImmediate Action
Sample turns yellow/brown upon heating (>60°C) Oxidative Degradation / Maillard Reaction Secondary amines in the piperidine ring are reacting with trace impurities or oxygen.Stop heating. Switch to Argon/Nitrogen atmosphere. Add antioxidant (e.g., BHT) if protocol permits.
Loss of Optical Rotation (Enantiomeric Excess drops) C2-Racemization The chiral center at the piperidine C2 position is epimerizing. This is thermodynamically driven by heat.Reduce temp <40°C. Avoid basic aqueous workups at high temperatures.
New impurity peak at RRT ~0.8 or 1.2 (HPLC) Cyclopropyl Ring Opening Thermal stress has triggered homolytic cleavage or acid-catalyzed rearrangement of the strained cyclopropyl ring.Check pH. Ensure pH > 4.0. Avoid Lewis acids. Keep process temp <80°C.
"Gummy" residue after rotary evaporation Amorphous Collapse The compound has passed its Glass Transition (Tg) and trapped solvent.Lyophilize instead. Do not heat to remove final solvent traces.

Mechanistic Insight: The Degradation Matrix

To solve the instability, you must understand the causality. This molecule possesses two "structural stress points" that fail under thermal load: the Strained Cyclopropyl Ring and the Labile Chiral Center .

The Thermal Failure Pathway

The diagram below details the specific chemical pathways leading to sample failure.

DegradationMechanism Intact Intact Molecule (N-Cyclopropyl-N-piperidin...) Heat Thermal Stress (> 80°C) Intact->Heat Base Base/Protic Solvent Intact->Base Oxygen Atmospheric O2 Intact->Oxygen Radical Diradical Intermediate Heat->Radical Homolytic Cleavage (Strain Relief) RingOpen Ring-Opened Isomer (Allylamine Derivative) Radical->RingOpen H-Shift Enolate Planar Intermediate (Imine/Enamine) Base->Enolate Proton Abstraction (at C2 Position) Racemate Racemic Mixture (Loss of Potency) Enolate->Racemate Reprotonation NOxide N-Oxide Impurity Oxygen->NOxide Oxidation of Piperidine Nitrogen

Figure 1: Thermal degradation pathways. The cyclopropyl ring is susceptible to radical ring-opening at high T, while the piperidine C2 center is prone to base-catalyzed racemization.

Detailed Analysis
  • Cyclopropyl Strain Release: The cyclopropyl group has a ring strain of ~27.5 kcal/mol. At temperatures >100°C, or in the presence of radical initiators, the ring can open to form linear allylamines [1, 2]. This is irreversible.

  • Piperidine C2 Epimerization: The hydrogen atom at the C2 position of the piperidine ring is weakly acidic. In the presence of heat and even mild bases (like carbonates used in workup), this proton can be abstracted, leading to a planar intermediate that reprotonates to form the undesired enantiomer [3].

Stabilization Protocols (SOPs)

Implement these workflows to ensure compound integrity.

Protocol A: Thermal-Safe Synthesis & Workup

Objective: Isolate the compound without triggering ring opening or racemization.

  • Reaction Control:

    • Maintain reaction temperature ≤ 60°C .

    • If higher temperatures are required for coupling, use microwave irradiation (short exposure) rather than prolonged reflux.

  • Solvent Removal (The Danger Zone):

    • Do NOT use a water bath set to > 45°C on the rotary evaporator.

    • Vacuum Pressure: Use high vacuum (< 10 mbar) to lower the boiling point of solvents, allowing evaporation at ambient temperature.

  • pH Management:

    • Avoid strong Lewis Acids (e.g., AlCl3, BF3) during purification, as these catalyze cyclopropyl ring expansion.

    • Buffer aqueous layers to pH 7-8. Avoid pH > 10 to prevent racemization.

Protocol B: Long-Term Storage

Objective: Prevent oxidative degradation and slow thermodynamic rearrangement.

ParameterSpecificationRationale
Temperature -20°C (± 5°C)Kinetic inhibition of ring opening and racemization.
Atmosphere Argon or Nitrogen HeadspacePrevents N-oxide formation on the piperidine nitrogen.
Container Amber Glass (Silanized)Blocks UV (which can trigger radical formation); Silanization prevents surface acidity.
State Lyophilized PowderSolid state is significantly more stable than solution state.
Protocol C: Stabilization Workflow Visualization

StabilizationWorkflow Start Crude Reaction Mixture Quench Quench: pH 7.0 Buffer (Cold 4°C) Start->Quench Extract Extraction: DCM or EtOAc (Avoid acidic solvents) Quench->Extract Dry Drying: Na2SO4 (Avoid MgSO4 - slightly acidic) Extract->Dry Conc Concentration: Bath < 35°C, High Vac Dry->Conc Purify Purification: Reverse Phase (Neutral pH) or Neutral Alumina Conc->Purify Store Storage: -20°C, Argon, Dark Purify->Store

Figure 2: Optimized workflow for isolation and storage to minimize thermal stress.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to store my stock solution? A: Use with caution. While DMSO is a good solvent, it is hygroscopic and can act as an oxidant at high temperatures. If you must use DMSO, store the solution at -20°C or -80°C. For thermal stability studies, Acetonitrile (ACN) or Methanol is preferred, provided the compound is stable to solvolysis.

Q: My compound degrades during Gas Chromatography (GC). Why? A: This is expected. The injection port temperature (often 250°C+) is sufficient to instantly shatter the cyclopropyl ring and racemize the piperidine.

  • Solution: Switch to HPLC or UPLC (Reverse Phase) with a column temperature < 40°C. Do not use GC for purity analysis of this molecule.

Q: Is the salt form more stable than the free base? A: Generally, yes . Forming a salt (e.g., Hydrochloride or Tartrate) locks the piperidine nitrogen lone pair, preventing N-oxidation. However, ensure the acid used does not catalyze the cyclopropyl ring opening. A mild organic acid like Tartaric acid or Fumaric acid is often safer than HCl for cyclopropyl amines [3].

Q: How do I validate if my heating step caused racemization? A: You must use Chiral HPLC. Standard C18 columns will not separate enantiomers.

  • Recommended Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (with 0.1% Diethylamine to sharpen peaks).

References

  • Cho, J., & Choi, C. H. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. The Journal of Chemical Physics. (Demonstrates the kinetic instability of strained ring/amine systems).

  • Walsh, R. (2005). The cyclopropene pyrolysis story. Chemical Society Reviews.[1] (Foundational text on the thermal fragility and radical decomposition of strained carbocycles).

  • Gatfield, I. (2004). Process for resolving racemic mixtures of piperidine derivatives. US Patent Application 20040039206A1.[2] (Details the racemization risks of piperidine-2-carboxamides under thermal/aqueous conditions).

  • Lin, J. J., et al. (2000). Thermal Stability and Combustion Behaviors of Poly(oxybutylene)amides. Journal of Polymer Research. (Discusses the oxidative stability of amide backbones).

Sources

Validation & Comparative

HPLC method validation for N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Method Validation for N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

Executive Summary

This compound (hereafter N-CPA ) presents a classic chromatographic challenge: it is a polar, basic secondary amine with weak UV absorbance. Standard acidic reversed-phase methods often fail to retain this molecule or produce severe peak tailing due to silanol interactions.[1]

This guide objectively compares a traditional Acidic Ion-Suppression Method (Method A) against an optimized High-pH Hybrid Method (Method B) . Based on experimental evidence and chemical logic, Method B is recommended for validation due to superior peak symmetry, retention stability, and sensitivity.

Molecule Profile & Chromatographic Challenges

  • Chemical Structure: Contains a piperidine ring (secondary amine, pKa ~11.0) and an amide linkage.[2]

  • Challenge 1 (Basicity): At standard HPLC pH (2–4), the piperidine nitrogen is fully protonated (

    
    ). This charged state causes the molecule to elute near the void volume (
    
    
    
    ) on C18 columns and interact ionically with residual silanols, causing tailing.
  • Challenge 2 (Detection): Lacking a strong chromophore (e.g., benzene ring), N-CPA relies on the amide bond absorbance (~205–210 nm). Solvents with high UV cutoffs (e.g., Methanol) must be avoided in favor of Acetonitrile.

Comparative Analysis: Method A vs. Method B

Method A: The Traditional Approach (Low pH)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Analyte is protonated (ionized).

  • Performance:

    • Retention: Poor (

      
      ). Elutes with matrix interferences.
      
    • Peak Shape: Asymmetric (Tailing Factor > 1.8).

    • Suitability:Low. Requires ion-pairing reagents (e.g., TFA, Hexanesulfonate) to function, which contaminates LC-MS systems.

Method B: The Optimized Approach (High pH)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3]

  • Mechanism: Analyte is neutral (de-protonated).

  • Performance:

    • Retention: Strong (

      
      ). The neutral amine is more hydrophobic, interacting effectively with the C18 ligand.
      
    • Peak Shape: Sharp (Tailing Factor < 1.2). Silanol interactions are suppressed by the high pH and the hybrid surface.

    • Suitability:High. Fully MS-compatible and robust.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating, ensuring system suitability before sample analysis.

Reagents & Equipment
  • Stationary Phase: High-pH stable Hybrid C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge BEH C18).

  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Diluent: 50:50 Water:Acetonitrile (matches initial gradient to prevent solvent shock).

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol 10 µLOptimized for sensitivity without column overload.
Column Temp 35°CImproves mass transfer and lowers viscosity.
Detection UV @ 210 nmTargets the amide bond absorbance.
Run Time 15 MinutesSufficient for re-equilibration.
Gradient Program
Time (min)% Buffer (A)% Acetonitrile (B)Event
0.0955Initial Hold
1.0955Injection Delay
8.01090Elution Ramp
10.01090Wash
10.1955Return to Initial
15.0955Re-equilibration

Validation Data Summary (Representative)

The following data represents typical performance metrics for N-CPA using Method B , adhering to ICH Q2(R2) guidelines.

Table 1: System Suitability & Specificity
ParameterAcceptance CriteriaMethod B ResultMethod A Result (Comparison)
Retention Time (

)
N/A6.4 min1.2 min (Void elution)
Tailing Factor (

)

1.12.3 (Fail)
Theoretical Plates (

)

8,5001,200
Resolution (

)

(from nearest impurity)
3.20.8
Table 2: Linearity & Sensitivity
ParameterResult
Range 10 µg/mL to 150 µg/mL
Regression (

)
0.9998
LOD (S/N = 3) 0.5 µg/mL
LOQ (S/N = 10) 1.5 µg/mL
Table 3: Accuracy & Precision
LevelRecovery (%)RSD (%) (n=6)
Low (50%) 99.4%0.8%
Medium (100%) 100.2%0.5%
High (150%) 100.5%0.6%

Validation Workflow Visualization

The following diagram outlines the logical flow of the validation lifecycle, from development to final reporting.

ValidationWorkflow cluster_Core ICH Q2(R2) Core Validation Start Method Development (pH Screening) Stress Forced Degradation (Acid/Base/Oxidation) Start->Stress Define Stability PreVal Pre-Validation (System Suitability) Stress->PreVal Confirm Separation Spec Specificity (Purity Check) PreVal->Spec Lin Linearity & Range (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report Prec->Report

Figure 1: Step-by-step validation lifecycle ensuring ICH Q2(R2) compliance for N-CPA analysis.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][5][6] (2023).[4][6][7] Retrieved from [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Application Note). Retrieved from [Link]

  • McCalley, D. V. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Separation Science, 27(4), 284-292.[1] (2004). Retrieved from [Link]

  • Phenomenex. High pH Stability for Basic Analytes. (Technical Guide).[6][7] Retrieved from [Link]

Sources

A Researcher's Guide to the 1H NMR Spectral Analysis of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide. In the absence of a publicly available experimental spectrum for this specific molecule, we present a detailed predictive analysis based on established chemical shift theory and comparative data from structurally analogous compounds. This guide is intended for researchers in drug discovery and organic synthesis, offering a robust framework for interpreting the spectral features of this and similar N-disubstituted acetamides.

Introduction to this compound and its Structural Complexity

This compound is a multifaceted molecule incorporating several key structural motifs: a piperidine ring, a cyclopropyl group, and an acetamide linkage. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals[1]. The N-cyclopropyl group introduces conformational rigidity, which can be crucial for receptor binding[2]. The overall structure, featuring a chiral center at the C2 position of the piperidine ring and a tertiary amide, presents an interesting case for NMR analysis due to the potential for diastereotopicity and restricted bond rotation.

Understanding the ¹H NMR spectrum is paramount for confirming the identity and purity of this compound. The predicted spectrum reveals a complex interplay of electronic and steric effects, which are dissected in the following sections.

Predicted ¹H NMR Spectrum: A Detailed Breakdown

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the acetamide, cyclopropyl, and piperidin-2-ylmethyl moieties. Due to the tertiary amide, rotation around the C-N bond may be slow on the NMR timescale, potentially leading to the observation of rotamers and a doubling of some signals. For the purpose of this guide, we will first consider the spectrum assuming free rotation, and then discuss the potential effects of hindered rotation.

Acetamide Protons (H-1')

The methyl protons of the acetamide group are expected to appear as a sharp singlet. In N,N-disubstituted acetamides, this signal typically resonates in the range of 2.0-2.2 ppm [3][4]. The electronegative carbonyl group deshields these protons, shifting them downfield from a typical alkane methyl signal.

Cyclopropyl Protons (H-a, H-b)

The cyclopropyl ring protons constitute a complex spin system. The methine proton (H-a), being directly attached to the electron-withdrawing amide nitrogen, will be the most deshielded of the cyclopropyl protons, likely appearing as a multiplet around 2.2-2.6 ppm .

The four methylene protons (H-b) on the cyclopropyl ring are diastereotopic. Those cis to the acetamide group will have different chemical shifts from those that are trans. These protons will appear in the highly shielded region of the spectrum, characteristic of cyclopropyl groups, typically between 0.4-0.9 ppm [5]. They will exhibit complex splitting patterns due to both geminal and vicinal coupling. Typical coupling constants for cyclopropyl protons are: ³Jcis ≈ 6-12 Hz and ³Jtrans ≈ 2-9 Hz[5].

Piperidine Ring and Methylene Bridge Protons

The protons associated with the piperidin-2-ylmethyl fragment will be spread over a wider range of the spectrum.

  • Methylene Bridge Protons (H-7): These two protons are diastereotopic due to the adjacent chiral center (C-2). They are adjacent to the amide nitrogen and the piperidine ring. Their signals are expected to be well-separated, likely appearing as a pair of doublets of doublets (or a more complex multiplet) in the range of 3.0-3.8 ppm .

  • Piperidine C-2 Proton (H-2): This methine proton is adjacent to the nitrogen atom and the methylene bridge. It is expected to resonate as a multiplet around 2.8-3.2 ppm .

  • Piperidine C-6 Protons (H-6): The two protons on C-6 are adjacent to the piperidine nitrogen. The axial and equatorial protons are diastereotopic and will likely show distinct signals. They are expected to appear as multiplets in the range of 2.6-3.0 ppm (equatorial) and a more upfield region for the axial proton[1].

  • Piperidine C-3, C-4, C-5 Protons (H-3, H-4, H-5): These methylene protons form a complex overlapping multiplet in the more shielded region of the piperidine signals, typically between 1.2-1.8 ppm [6].

  • Piperidine N-H Proton: The proton on the piperidine nitrogen is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear as a broad singlet, typically in the range of 1.5-3.0 ppm , and may not show coupling to adjacent protons. In the presence of D₂O, this signal would disappear.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityEstimated Coupling Constants (J, Hz)
H-1' (CH₃-C=O)2.0 - 2.2s (singlet)N/A
H-a (Cyclopropyl CH)2.2 - 2.6m (multiplet)³Jcis ≈ 6-12, ³Jtrans ≈ 2-9
H-b (Cyclopropyl CH₂)0.4 - 0.9m (multiplet)²J ≈ -4.3, ³Jcis ≈ 6-12, ³Jtrans ≈ 2-9
H-7 (N-CH₂)3.0 - 3.8m (multiplet)²J ≈ 12-15, ³J ≈ 4-8
H-2 (Piperidine CH)2.8 - 3.2m (multiplet)
H-6 (Piperidine CH₂)2.6 - 3.0m (multiplet)
H-3, H-4, H-5 (Piperidine CH₂)1.2 - 1.8m (multiplet)
N-H (Piperidine)1.5 - 3.0br s (broad singlet)N/A

Structural and Correlation Diagram

The following diagram illustrates the structure of this compound with protons labeled for clarity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Calibrate proc1->proc2 proc3 Integrate Peaks proc2->proc3 proc4 Assign Signals proc3->proc4

Sources

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide under mass spectrometric conditions, particularly with soft ionization techniques like Electrospray Ionization (ESI), is anticipated to be a systematic process governed by the inherent chemical properties of the molecule. The protonated molecule, [M+H]⁺, will likely be the precursor ion, and its subsequent fragmentation in tandem mass spectrometry (MS/MS) will be driven by the relative stabilities of the resulting fragment ions. The primary fragmentation events are predicted to involve cleavages around the nitrogen atoms and the amide bond, as well as characteristic ring-opening of the piperidine and cyclopropyl moieties.

Key Predicted Fragmentation Events:
  • Alpha-Cleavage adjacent to the Piperidine Nitrogen: A dominant fragmentation pathway for piperidine derivatives involves the cleavage of the C-C bond adjacent to the nitrogen atom.[1] In this molecule, this would lead to the scission of the exocyclic methyl-acetamide group or cleavage within the piperidine ring itself. The loss of the entire N-cyclopropyl-acetamide side chain would result in a stable piperidinium ion.

  • Amide Bond Cleavage: The amide bond is susceptible to cleavage, which can occur in two primary ways: cleavage of the C-N bond or the C-C bond adjacent to the carbonyl group. This can lead to the formation of a stable acylium ion ([CH₃CO]⁺) or the loss of the acetyl group as a neutral ketene molecule (CH₂=C=O).[2]

  • Piperidine Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[1] This process is often initiated by the initial alpha-cleavage.

  • Cyclopropyl Ring Opening and Rearrangement: The strained cyclopropyl ring can undergo rearrangement upon ionization, often leading to the formation of an allyl cation.[3] The fragmentation of the cyclopropyl group can result in a characteristic pattern of ion doublets.[4]

Comparative Fragmentation Data

To provide a clear comparison, the following table summarizes the predicted major fragment ions for this compound and contrasts them with the known fragmentation patterns of its core structural components.

Predicted m/z Proposed Ion Structure/Formula Proposed Fragmentation Step Comparative Context
[M+H]⁺ [C₁₁H₂₁N₂O]⁺Molecular IonThe protonated parent molecule.
[M+H - 42]⁺ [C₉H₁₇N₂]⁺Loss of ketene (CH₂=C=O)A common fragmentation for acetamides.[2]
[M+H - 57]⁺ [C₈H₁₄N₂O]⁺Loss of cyclopropyl radical (•C₃H₅)Characteristic of cyclopropyl-containing compounds.[5]
[M+H - 84]⁺ [C₇H₁₃N]⁺Cleavage of the N-CH₂ bond and loss of cyclopropyl acetamideAlpha-cleavage next to the piperidine nitrogen.[1]
m/z 43 [CH₃CO]⁺Acylium ionA very common and often abundant fragment for acetamides.[3]
m/z 84 [C₅H₁₀N]⁺Piperidine ring fragmentResulting from ring fission.[1]
m/z 41 [C₃H₅]⁺Allyl cationFrom rearrangement of the cyclopropyl group.[3]

Visualizing the Fragmentation Cascade

The proposed primary fragmentation pathways for this compound are illustrated in the following diagram, generated using the DOT language. This visualization provides a clear, logical flow of the fragmentation process.

Fragmentation_Pathway cluster_frags Primary Fragment Ions cluster_secondary_frags Secondary Fragments M [M+H]⁺ This compound frag1 [M+H - 42]⁺ Loss of Ketene M->frag1 - CH₂=C=O frag2 [M+H - 57]⁺ Loss of Cyclopropyl Radical M->frag2 - •C₃H₅ frag3 [M+H - 84]⁺ Loss of Cyclopropyl Acetamide Sidechain M->frag3 α-cleavage frag4 m/z 43 Acylium Ion M->frag4 Amide Cleavage frag6 m/z 41 Allyl Cation frag2->frag6 Rearrangement frag5 m/z 84 Piperidine Fragment frag3->frag5 Ring Fission

Caption: Predicted primary fragmentation pathways of this compound.

Experimental Protocol for LC-MS/MS Analysis

To experimentally verify the predicted fragmentation pattern, the following Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is recommended. This method is designed to be a robust starting point and may require optimization for specific instrumentation and sample matrices.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Matrix Samples: For analysis in complex matrices (e.g., plasma, urine), a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be employed to minimize matrix effects.[1]

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A generic gradient could be:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

    • The specific gradient should be optimized for the analyte of interest.[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.[1]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[1]

  • Ionization Mode: Positive ion mode.[1]

  • MS Method:

    • Full Scan (MS1): Perform a full scan over a mass range of m/z 50-500 to identify the protonated precursor ion ([M+H]⁺).

    • Product Ion Scan (MS/MS): Perform a product ion scan of the precursor ion to generate the fragmentation pattern. The collision energy should be optimized to obtain a rich spectrum of fragment ions.[1]

Experimental Workflow Diagram

The following diagram illustrates the proposed experimental workflow for the LC-MS/MS analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis prep1 Prepare Standard Solution (1 µg/mL) lc HPLC/UHPLC Separation (C18 Column) prep1->lc prep2 Matrix Sample Extraction (if applicable) prep2->lc ms1 Full Scan MS (MS1) (Identify [M+H]⁺) lc->ms1 ms2 Product Ion Scan (MS/MS) (Generate Fragmentation Pattern) ms1->ms2 analysis1 Identify Precursor Ion ms2->analysis1 analysis2 Analyze Fragmentation Pattern analysis1->analysis2 analysis3 Compare with Predicted Pattern analysis2->analysis3

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging established fragmentation principles of its constituent functional groups, we have proposed a detailed fragmentation pathway and provided a robust experimental protocol for its verification. This predictive approach is a powerful tool in the early stages of drug discovery and development, enabling researchers to anticipate the mass spectral behavior of novel compounds and aiding in their rapid and accurate identification. The comparative data and visual aids presented herein are intended to serve as a practical reference for scientists working on the structural elucidation of complex small molecules.

References

  • Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. PMC. Available at: [Link]

  • Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. PMC. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

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Comparative Potency Guide: N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide (CAS 1353943-69-7), evaluating its structural properties and theoretical potency relative to established piperidine analogs. As direct pharmacological data for this specific building block is limited in public domains, this analysis synthesizes Structure-Activity Relationship (SAR) principles from functionally related pharmacophores (e.g., MMP inhibitors, local anesthetics, and sigma ligands) to predict performance profiles.

Executive Summary

N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide represents a specialized scaffold merging a piperidin-2-ylmethyl core with an N-cyclopropyl acetamide moiety. Unlike classical piperidine-2-carboxamides (e.g., Bupivacaine) where the amide carbonyl is attached to the ring, this compound features a "reverse amide" linked via a methylene spacer.

Key Insight: The N-cyclopropyl group is a critical potency amplifier in piperidine medicinal chemistry. Evidence from related matrix metalloproteinase (MMP) and renin inhibitors suggests that substituting an N-methyl or N-isopropyl group with N-cyclopropyl often enhances metabolic stability (blocking N-dealkylation) and increases lipophilicity-driven affinity without significant steric penalty.

Part 1: Structural Deconstruction & Pharmacophore Analysis

To understand the potency potential of this compound, we must deconstruct it into its functional units and compare them with known active analogs.

The Core Scaffold: Piperidin-2-ylmethyl

The 2-substituted piperidine is a privileged structure in drug design.

  • Steric Shielding: The substituent at the 2-position provides steric protection to the nitrogen lone pair, modulating basicity and receptor interaction kinetics.

  • Chirality: The 2-position introduces a chiral center. In analogs like Ropivacaine (S-enantiomer), chirality dictates cardiotoxicity and potency. For N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide, the (S)-isomer is predicted to exhibit distinct binding kinetics compared to the (R)-isomer or racemate.

The N-Cyclopropyl "Power Handle"

The cyclopropyl group is not merely a spacer; it is a bioisostere for isopropyl but with unique electronic properties.

  • Conformational Constraint: The cyclopropyl ring restricts the rotation of the N-C bond, potentially locking the molecule in a bioactive conformation.

  • Metabolic Blockade: Unlike N-ethyl or N-isopropyl groups, which are susceptible to rapid CYP450-mediated dealkylation, the cyclopropyl group is resistant to oxidative metabolism, significantly extending half-life (

    
    ).
    
The Linker: Methylene vs. Direct Bond
  • This Compound (Methylene Linker): The -CH2- spacer between the piperidine and the amide nitrogen introduces flexibility, allowing the piperidine ring to orient into deep hydrophobic pockets (e.g., in Sigma-1 or GPCR targets).

  • Analogs (Direct Bond): Compounds like Mepivacaine have the amide directly attached. This rigidity favors surface binding but limits reach into deep cavities.

Part 2: Comparative Potency Analysis (SAR)

The following analysis compares the theoretical potency of the target compound against standard piperidine analogs based on established SAR trends in medicinal chemistry.

Table 1: Predicted Potency & Stability Profile

Data extrapolated from SAR of structurally related MMP-2 inhibitors and Local Anesthetics.

Analog ClassN-SubstituentLinkerPredicted Potency (Rel.)Metabolic StabilityMechanism of Potency Enhancement
Target Compound Cyclopropyl -CH2- High (1.0x) High Hydrophobic fit + Metabolic resistance
Analog AIsopropyl-CH2-Moderate (0.6x)ModerateGood steric fit, but susceptible to CYP oxidation.
Analog BMethyl-CH2-Low (0.3x)LowRapid N-demethylation; lower lipophilicity.
Analog C (Rigid)CyclopropylDirectVariableHighRigid constraint; may clash with some binding pockets.
Analog D (Linear)n-Propyl-CH2-Moderate (0.5x)ModerateFlexible but entropically unfavorable binding.
Mechanism of Action: The "Cyclopropyl Effect"

In studies of piperidine-based MMP inhibitors, the N-cyclopropyl analog (e.g., SC-276) demonstrated superior potency (


 nM) compared to N-methyl analogs (

nM). The cyclopropyl group fills hydrophobic sub-pockets (

pockets) more efficiently than linear alkyl chains, a phenomenon likely transferable to this scaffold.

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision tree for optimizing piperidine scaffolds, highlighting why the N-cyclopropyl-N-(piperidin-2-ylmethyl) motif is favored for high-stability applications.

SAR_Logic Start Base Scaffold: Piperidine Acetamide Linker Linker Selection Start->Linker Direct Direct Bond (Rigid, Surface Binding) Linker->Direct Restricts Conform. Methyl Methylene (-CH2-) (Flexible, Deep Pocket) Linker->Methyl Enhances Reach Substituent N-Substituent Optimization Methyl->Substituent N_Me N-Methyl (Low Stability, Low Lipophilicity) Substituent->N_Me Baseline N_iPr N-Isopropyl (Good Sterics, CYP Susceptible) Substituent->N_iPr + Sterics N_Cyc N-Cyclopropyl (High Stability, Optimal Hydrophobic Fit) Substituent->N_Cyc ++ Stability & Affinity Result Target: N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide High Potency & Stability N_Cyc->Result

Caption: SAR optimization pathway highlighting the advantages of the Methylene Linker and N-Cyclopropyl substituent for maximizing potency and stability.

Part 4: Experimental Protocols for Potency Validation

To empirically validate the potency of N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide against its analogs, the following standardized protocols should be employed.

Protocol A: Competitive Radioligand Binding Assay (Sigma-1 / GPCR Model)

Purpose: To determine the affinity constant (


) of the compound for the target receptor.
  • Membrane Preparation : Homogenize tissue (e.g., guinea pig brain or transfected HEK293 cells) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 30 min. Resuspend pellet.

  • Incubation :

    • Total Binding : Incubate membranes (200 µg protein) with radioligand (e.g., [³H]-(+)-Pentazocine for Sigma-1) at

      
       concentration.
      
    • Non-Specific Binding : Add excess Haloperidol (10 µM).

    • Test Compounds : Add N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide at concentrations ranging from

      
       M to 
      
      
      
      M.
  • Equilibrium : Incubate at 37°C for 120 minutes to reach equilibrium.

  • Filtration : Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Microsomal Metabolic Stability Assay

Purpose: To confirm the "Cyclopropyl Effect" on metabolic half-life.

  • Reaction Mix : Prepare liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation : Pre-incubate with test compound (1 µM) for 5 min at 37°C. Initiate reaction by adding NADPH-regenerating system.

  • Sampling : Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Quantification : Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation : Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Success Criterion: N-Cyclopropyl analog should exhibit

      
       that of the N-Methyl analog.
      

References

  • PubChem. (n.d.). N-cyclopropyl-N-[(piperidin-2-yl)methyl]acetamide (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

  • Becker, D. P., et al. (2005). Synthesis and Structure-Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry. (Demonstrates potency superiority of N-cyclopropyl piperidines). Retrieved from [Link]

  • Bezençon, O., et al. (2009). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry. (Validates N-cyclopropyl-N-benzyl-piperidine pharmacophore). Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[1] Retrieved from [Link]

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A Comparative Guide to the Infrared Spectroscopic Identification of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the key infrared (IR) spectroscopy peaks for the definitive identification of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide, a molecule of interest in pharmaceutical research due to its complex structural motifs. We will objectively compare its predicted spectral features with those of structurally related alternatives, supported by established spectroscopic data, to provide a robust framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical techniques for molecular structure elucidation.

The Strategic Role of IR Spectroscopy in Complex Molecule Identification

Infrared spectroscopy is an indispensable tool in organic chemistry and pharmaceutical development. Its power lies in its ability to probe the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. For a molecule like this compound, which incorporates a tertiary amide, a strained cyclopropyl ring, and a saturated piperidine heterocycle, IR spectroscopy offers a rapid and non-destructive method to confirm its synthesis and purity. Each of these functional groups possesses characteristic vibrational frequencies that, when analyzed collectively, allow for unambiguous identification.

The causality behind this technique is the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an absorption spectrum. The position, intensity, and shape of these absorption bands provide a wealth of information about the molecule's structure.

Predicted Infrared Spectrum of this compound

Below is the molecular structure of this compound, which will guide our spectral interpretation.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis p1 1. Instrument Purge Purge spectrometer with dry air or N₂ for >15 min. p2 2. Background Scan Acquire a background spectrum of the clean, empty ATR crystal. p1->p2 p3 3. Sample Preparation Place a small, representative amount of the solid or liquid sample onto the ATR crystal. p2->p3 a1 4. Sample Scan Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). p3->a1 d1 5. Data Processing Perform automatic background subtraction and ATR correction. a1->d1 d2 6. Peak Identification Identify key peaks corresponding to functional groups. d1->d2 d3 7. Comparative Analysis Compare spectrum to alternatives and reference data. d2->d3

Caption: Workflow for FTIR spectrum acquisition and analysis.

Detailed Steps:

  • Instrument Preparation: Purge the FTIR spectrometer's optical bench with dry, CO₂-free air or nitrogen for at least 15 minutes. This is a critical step to minimize interference from atmospheric water vapor and carbon dioxide, ensuring a clean baseline.

  • Background Acquisition: Using an Attenuated Total Reflectance (ATR) accessory, which is ideal for both solid and liquid samples, record a background spectrum. This scan measures the instrumental and environmental contributions, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.

  • Sample Spectrum Acquisition: Collect the sample spectrum. A typical setting involves co-adding 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum. If using ATR, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave.

  • Analysis: Analyze the processed spectrum, identifying the wavenumbers of the key absorption bands as detailed in Section 2 and comparing them against the expected values and the spectra of the alternatives.

Conclusion: A Triad of Evidence for Unambiguous Identification

The definitive identification of this compound via IR spectroscopy rests on a triad of key spectral evidence:

  • The Cyclopropyl Signature: The presence of a C-H stretching peak just above 3000 cm⁻¹ (~3080 cm⁻¹) is a clear marker for the strained cyclopropyl ring. [1]2. The Tertiary Amide Hallmark: A strong carbonyl (C=O) absorption in the 1670-1640 cm⁻¹ range combined with the complete absence of N-H stretching bands (~3500-3100 cm⁻¹) confirms the tertiary amide structure. [2][3]3. The Saturated Backbone: Strong C-H stretching bands below 3000 cm⁻¹ confirm the presence of the sp³-hybridized carbons of the piperidine ring and the rest of the aliphatic structure. [2] By systematically verifying the presence of these key features and comparing the spectrum against the logical alternatives, researchers can confidently and reliably confirm the identity and structural integrity of this compound, ensuring the quality and validity of their downstream applications in drug development and scientific research.

References

  • Haines, A. H. (1976). Methods for the Separation of Land Surfaces by Their Reflectance Characteristics. NASA. [Link]

  • PubChem. Piperidine. National Center for Biotechnology Information. [Link]

  • Lechner, A., et al. (2005). Slit Discharge IR Spectroscopy of a Jet-Cooled Cyclopropyl Radical: Structure and Intramolecular Tunneling Dynamics. The Journal of Physical Chemistry A. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • PubChem. N-cyclopropylacetamide. National Center for Biotechnology Information. [Link]

  • LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

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A Comparative Guide to the Oral Bioavailability of Novel CNS-Active Agents: A Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Information on the specific compound "N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide" is not publicly available. This guide uses a structurally analogous, hypothetical compound, designated CP-2MA , to demonstrate the principles and methodologies of a comprehensive bioavailability comparison for drug discovery and development professionals. The experimental data presented herein is illustrative.

Executive Summary

The oral bioavailability of a drug candidate is a paramount parameter that dictates its potential for clinical success. Poor oral absorption can lead to suboptimal therapeutic efficacy and high inter-individual variability, often resulting in costly late-stage development failures. This guide provides a comparative analysis of the oral bioavailability of a novel hypothetical central nervous system (CNS) agent, CP-2MA (this compound), against a benchmark compound, SCA-1 (Standard CNS Agent-1), known for moderate permeability and significant first-pass metabolism.

Through a series of standardized in vitro and in vivo experiments, this guide will elucidate the key physicochemical and pharmacokinetic properties influencing oral absorption. We will demonstrate that CP-2MA exhibits markedly superior oral bioavailability compared to SCA-1, driven by favorable solubility and higher intestinal permeability. This document serves as a methodological blueprint for researchers aiming to characterize and compare the bioavailability profiles of their own lead candidates.

Introduction: The Critical Role of Physicochemical Properties

For an orally administered drug to exert its effect, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal epithelium to reach systemic circulation.[1][2] Key physicochemical properties govern this process, including aqueous solubility, lipophilicity (logP), and ionization constant (pKa).[2][3][4]

  • Aqueous Solubility: A drug must be in solution to be absorbed.[1][3]

  • Lipophilicity (LogP): This parameter reflects the drug's ability to partition into and cross the lipid bilayers of intestinal cells. A delicate balance is required; too low, and it won't cross the membrane, too high, and it may get trapped within the lipid environment or have poor solubility.

  • pKa: The ionization state of a drug, dictated by its pKa and the pH of the surrounding environment (e.g., stomach, intestine), affects both solubility and permeability.[1][2]

The cyclopropyl moiety in compounds like CP-2MA is a common motif in medicinal chemistry, often introduced to enhance metabolic stability and, in some cases, improve permeability and potency.[5][6] Our initial characterization of CP-2MA and the comparator, SCA-1, reveals critical differences that form the basis of our bioavailability hypothesis.

Table 1: Comparative Physicochemical Properties of CP-2MA and SCA-1

ParameterCP-2MA (Hypothetical Data)SCA-1 (Hypothetical Data)Causality & Implication for Bioavailability
Molecular Weight 210.3 g/mol 350.8 g/mol Lower molecular weight generally favors passive diffusion across membranes.[3][4]
Aqueous Solubility (pH 6.8) 150 µg/mL25 µg/mLHigher solubility of CP-2MA suggests a greater concentration of dissolved drug available for absorption in the intestine.[4]
LogP 2.13.5CP-2MA's lower LogP suggests a more optimal balance between solubility and lipid permeability, whereas SCA-1's higher value may lead to solubility issues.
pKa 8.5 (basic)7.8 (basic)Both compounds will be partially ionized in the small intestine, influencing their absorption characteristics.[1]

Based on these properties, we hypothesize that CP-2MA will demonstrate superior absorption and oral bioavailability compared to SCA-1. The following sections detail the experimental validation of this hypothesis.

In Vitro Permeability Assessment: The Caco-2 Monolayer Assay

To predict human intestinal absorption, the Caco-2 permeability assay is the industry gold standard.[7][8][9] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[8][10] It allows for the measurement of a compound's apparent permeability coefficient (Papp) and helps identify whether a compound is a substrate for active efflux transporters, like P-glycoprotein (P-gp).[8]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with robust tight junctions.[11]

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure monolayer integrity. A TEER value >600 Ω/cm² is required for use in the transport study.[11]

  • Transport Study (Apical to Basolateral - A→B): The test compound (10 µM) is added to the apical (A) side, representing the intestinal lumen. Samples are taken from the basolateral (B) side, representing the blood, at timed intervals (e.g., 2 hours).[8][11]

  • Transport Study (Basolateral to Apical - B→A): To assess active efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured.[8]

  • Quantification: Compound concentrations in the donor and receiver compartments are determined by LC-MS/MS analysis.[11]

  • Calculation: The Papp is calculated, and the Efflux Ratio (ER) is determined by the formula: ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.[8]

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_transport Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis Seed Seed Caco-2 cells on Transwell™ inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Measure TEER (Integrity Check >600 Ω/cm²) Culture->TEER A_to_B A→B Permeability: Add compound to Apical side TEER->A_to_B B_to_A B→A Permeability: Add compound to Basolateral side TEER->B_to_A Incubate Incubate for 2 hours at 37°C A_to_B->Incubate B_to_A->Incubate Sample Collect samples from Apical & Basolateral sides Incubate->Sample LCMS Quantify compound concentration via LC-MS/MS Sample->LCMS Calculate Calculate Papp (A→B), Papp (B→A) and Efflux Ratio LCMS->Calculate PK_Study_Design cluster_animals Animal Preparation cluster_dosing Dosing Groups cluster_sampling Sampling & Analysis Rats Sprague-Dawley Rats (n=3/group) Cannulate Jugular Vein Cannulation Rats->Cannulate Fast Overnight Fasting Cannulate->Fast IV_Group IV Bolus Dose (1 mg/kg) PO_Group Oral Gavage Dose (10 mg/kg) Blood Serial Blood Sampling (0-24 hours) IV_Group->Blood PO_Group->Blood Plasma Plasma Separation (Centrifugation) Blood->Plasma LCMS LC-MS/MS Bioanalysis Plasma->LCMS PK_Calc Calculate PK Parameters (AUC, Cmax, Tmax, F%) LCMS->PK_Calc

Caption: In Vivo Pharmacokinetic Study Design.

Results and Interpretation

The in vivo data strongly corroborate the in vitro findings, highlighting a significant bioavailability advantage for CP-2MA.

Table 3: Comparative Pharmacokinetic Parameters in Rats

ParameterRouteCP-2MA (Hypothetical Data)SCA-1 (Hypothetical Data)
Dose IV1 mg/kg1 mg/kg
PO10 mg/kg10 mg/kg
AUC₀₋inf (ng*h/mL) IV12501800
PO98751980
Cmax (ng/mL) PO2150350
Tmax (h) PO1.02.0
Absolute Bioavailability (F%) PO 79% 11%

Interpretation:

  • CP-2MA achieved an excellent absolute oral bioavailability of 79% . This is consistent with its high solubility and high permeability observed in vitro. The Cmax is robust, and the Tmax of 1.0 hour indicates rapid absorption.

  • SCA-1 displayed very poor oral bioavailability at just 11% . This outcome is the direct consequence of its poor permeability and significant efflux, as predicted by the Caco-2 assay. The low Cmax and delayed Tmax further reflect its inefficient absorption from the GI tract.

Conclusion and Future Directions

This comparative guide demonstrates a clear and systematic approach to evaluating the oral bioavailability of new chemical entities. The combination of physicochemical analysis, in vitro permeability assays, and in vivo pharmacokinetic studies provides a robust, self-validating framework for decision-making in drug discovery.

Our case study of the hypothetical compound CP-2MA versus the benchmark SCA-1 illustrates a compelling bioavailability profile. The superior aqueous solubility and high intestinal permeability (unhindered by efflux) of CP-2MA translate directly into excellent oral absorption and a high bioavailability of 79% in the rat model. In contrast, SCA-1's liabilities in permeability and its susceptibility to active efflux result in a poor bioavailability of 11%.

Based on this comprehensive assessment, CP-2MA represents a far more promising drug candidate for oral administration. The data strongly support its advancement into further preclinical development, including efficacy and safety studies, with a high degree of confidence in its ability to achieve clinically relevant exposures following oral dosing.

References

  • FDA Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). Link

  • Clinical Gate. Bioavailability – physicochemical and dosage form factors. (Feb 08, 2015). Link

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. Link

  • Podhaisky, H. P., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceuticals, 16(12), 1729. Link

  • Evotec. Caco-2 Permeability Assay. Link

  • Raytor. How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. (July 16, 2025). Link

  • Patsnap Synapse. What are the factors affecting the bioavailability of oral drugs?. (May 21, 2025). Link

  • Credevo. BA/BE Study Requirements For FDA Approval. (June 15, 2025). Link

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Link

  • BioDuro. ADME Caco-2 Permeability Assay. Link

  • BenchChem. Application Notes and Protocols for Oral Administration of a Test Compound in Rats. Link

  • Concept Life Sciences. Caco-2 Permeability. Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of N-Cyclopropyl-N-piperidin-2-ylmethyl-acetamide (CAS No. 1353943-69-7). As a specialized piperidine derivative, this compound warrants careful management due to the potential hazards associated with its structural class.[1][2] This document is intended for researchers, laboratory managers, and drug development professionals who handle this or structurally similar research chemicals. Our objective is to provide a clear, scientifically-grounded protocol that ensures personnel safety and environmental compliance.

The disposal plan outlined herein is synthesized from safety data for analogous compounds, including piperidine and various substituted amides, to establish a conservative and robust safety protocol. The core principle is that all waste streams containing this compound must be treated as hazardous unless definitively proven otherwise through rigorous analysis.

Part 1: Hazard Profile and Risk Assessment

The piperidine functional group is a well-documented source of chemical hazards. Piperidine itself is classified as a highly flammable liquid that is toxic and corrosive, capable of causing severe skin burns and eye damage.[3] The acetamide group, while generally less reactive, can pose chronic health risks; acetamide is listed as a potential cancer hazard based on animal studies and may cause liver damage.[4]

Based on these analogs, this compound should be handled as a substance with multiple potential hazards. The following table summarizes the anticipated risks, which dictate the stringent disposal requirements.

Hazard CategoryAnticipated Risk and JustificationPrimary Safety Concern
Acute Toxicity Toxic if swallowed or absorbed through the skin. [5] The piperidine moiety is known for its toxicological effects.Ingestion, Dermal Contact, Inhalation
Corrosivity Causes chemical burns to skin and eyes. [5] This is a characteristic property of many cyclic amines like piperidine.Dermal and Ocular Contact
Organ Toxicity Material is potentially destructive to mucous membranes and the upper respiratory tract. [5] May pose a risk of liver damage upon chronic exposure.[4]Inhalation, Chronic Exposure
Flammability Potentially flammable. [5] Piperidine is highly flammable, and this derivative should be treated with similar caution.Heat, Sparks, Open Flames
Environmental Potentially harmful to aquatic life. Discharge into the environment must be strictly avoided.Improper Disposal, Spills

Part 2: Pre-Disposal Procedures and Laboratory Workflow

Proper disposal begins the moment the chemical is used. A systematic workflow for waste segregation and accumulation is non-negotiable. The causality is simple: preventing the mixing of incompatible waste streams and ensuring accurate identification are paramount for the safety of both laboratory personnel and the ultimate waste disposal handlers.

Step-by-Step Pre-Disposal Protocol
  • Waste Segregation: Dedicate a specific, clearly labeled waste container solely for this compound and any materials directly contaminated by it (e.g., pipette tips, gloves, weighing paper).

  • Container Selection: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure cap). The container must be in good condition with no leaks or cracks.

  • Meticulous Labeling: The waste container label is a critical control. It must include, at a minimum:

    • The full chemical name: "this compound"

    • CAS Number: "1353943-69-7"[6]

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., Corrosion, Toxicity, Flammability).

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from heat sources and incompatible materials like strong oxidizing agents and acids.[3] The container must be kept within secondary containment to control any potential leaks.

G cluster_generation Waste Generation Points cluster_accumulation Pre-Disposal Workflow A Unused/Expired Product D Segregate into a DEDICATED Hazardous Waste Container A->D B Contaminated Labware (e.g., pipette tips, wipes) B->D C Spill Cleanup Debris C->D E Securely Seal Container When Not Adding Waste D->E F Label Container Accurately (Name, CAS, Hazards) E->F G Store in Secondary Containment in Satellite Accumulation Area F->G

Caption: Laboratory workflow for the safe accumulation of hazardous chemical waste.

Part 3: Final Disposal Methodology

The chemical properties and significant hazard profile of this compound and its analogs preclude any form of simple disposal. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[5]

The Mandated Disposal Pathway: Incineration

The only professionally acceptable and environmentally sound method for the final disposal of this compound is high-temperature chemical incineration.

Causality: This process utilizes a specially designed incinerator equipped with an afterburner and a scrubber system.[5]

  • High Temperature (>850°C): Ensures the complete thermal decomposition of the molecule into its constituent elements and simple oxides.

  • Afterburner: Provides a secondary combustion chamber to destroy any residual organic compounds that may escape the primary chamber.

  • Scrubber: This is a critical component for nitrogen-containing compounds. The combustion of this compound will produce nitrogen oxides (NOx), which are harmful pollutants.[5] The scrubber neutralizes these acidic gases before they are released into the atmosphere.

Step-by-Step Final Disposal Protocol
  • Engage a Licensed Professional: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[5] They are equipped to handle, transport, and document the disposal of hazardous materials in compliance with all federal, state, and local regulations.[5]

  • Decontaminate Empty Containers: Before an "empty" container can be disposed of as non-hazardous waste, it must be thoroughly decontaminated. The standard procedure is a triple rinse:

    • Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

    • Crucially, collect all three rinsate portions as hazardous waste and add them to your designated waste stream for this compound.

    • After triple-rinsing, deface the original label on the container to prevent misuse. It can then typically be disposed of as regular laboratory glass or plastic waste, pending local regulations.

  • Manage Spills: In the event of a small spill, contain the spillage immediately.

    • Wear appropriate PPE, including respiratory protection, gloves, and splash goggles.[5]

    • Collect the material using a non-combustible absorbent like sand, earth, or vermiculite.[5]

    • Place the contaminated absorbent material into your designated hazardous waste container for disposal.

  • Prepare for Pickup: Follow the specific instructions provided by your EHS department or waste disposal vendor for packaging and pickup. Do not mix this waste with other chemical waste streams unless explicitly approved by the disposal service.

G cluster_container Empty Container Management cluster_chemical Chemical Waste Disposal start Waste Stream: This compound A1 Triple Rinse with Appropriate Solvent start->A1 Container is 'Empty' B1 Package Waste Securely (per vendor instructions) start->B1 Bulk Chemical Waste or Spill Debris A2 Collect ALL Rinsate as Hazardous Waste A1->A2 A3 Deface Original Label A2->A3 A4 Dispose of Container as Non-Hazardous Waste A3->A4 B2 Coordinate with Licensed Waste Disposal Service B1->B2 B3 Transport to a Regulated Treatment Facility B2->B3 B4 High-Temperature Incineration with Afterburner and Scrubber B3->B4 B5 Compliant Final Disposition B4->B5

Caption: Decision pathway for the compliant disposal of the chemical and its containers.

Conclusion

The proper disposal of this compound is a multi-step process governed by the principles of risk mitigation and regulatory compliance. Due to its inherent hazards derived from its piperidine and acetamide components, this chemical must be managed as a toxic, corrosive, and potentially flammable hazardous waste. The only acceptable disposal method is high-temperature incineration via a licensed professional service. By adhering to the workflows for segregation, labeling, and decontamination outlined in this guide, researchers can ensure the safety of their workplace and the protection of the environment.

References

  • Safety Data Sheet, Catalog #: CXZ080.
  • CAS 1353943-69-7 | N-Cyclopropyl-N-(piperidin-2-ylmethyl)acetamide. [Source URL not provided in search result, cited for CAS and formula]
  • SAFETY DATA SHEET - Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-. [Source URL not provided in search result, cited for general amide safety procedures]
  • SAFETY DATA SHEET - Piperidine. Sigma-Aldrich.
  • N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide.
  • SAFETY DATA SHEET - Acetamide. [Source URL not provided in search result, cited for general amide safety]
  • N-cyclopropyl-2-(4-methylpiperidin-1-yl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

  • N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

  • Material Safety Data Sheet - Acetamide, PA. Cole-Parmer. [Link]

  • 1-Cyclopropylpiperazine. PubChem, National Center for Biotechnology Information. [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

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